CHPG
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIDAFCQFPGYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394614 | |
| Record name | Chlorohydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170846-74-9 | |
| Record name | α-Amino-2-chloro-5-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170846-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-hydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170846749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorohydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-Chloro-5-hydroxyphenylglycine-amino-2-chloro-5-hydroxybenzeneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROHYDROXYPHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA5YS5PNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Orthosteric Agonist 2-Chloro-5-hydroxyphenylglycine (CHPG): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective orthosteric agonist of the group I metabotropic glutamate receptors (mGluRs), with a primary affinity for mGluR5 and a comparable potency at mGluR1.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, downstream signaling cascades, and key experimental methodologies used for its characterization. The activation of mGluR5 and mGluR1 by this compound initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[3][4] Furthermore, this compound-mediated activation of these receptors has been shown to modulate the activity of downstream kinases such as the extracellular signal-regulated kinase (ERK) and Akt, conferring neuroprotective effects.[5] this compound also potentiates N-methyl-D-aspartate (NMDA) receptor function through a PKC- and Src kinase-dependent mechanism.[6][7] This document serves as a technical resource, consolidating quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate further research and drug development efforts targeting group I mGluRs.
Pharmacological Profile of this compound
This compound acts as a full agonist at mGluR5 and mGluR1.[1] Its potency, as determined by the half-maximal effective concentration (EC50), varies depending on the receptor splice variant and the experimental system used.
Table 1: Potency (EC50) of this compound at Group I mGluR Subtypes
| Receptor Subtype | Reported EC50 (μM) | Experimental System | Reference |
| mGluR5b | ~60 | Rat Superior Cervical Ganglion (SCG) Neurons | [1][2] |
| mGluR5a | 750 | Chinese Hamster Ovary (CHO) Cells | [8] |
| mGluR1a | 80 | Rat SCG Neurons | [1] |
| mGluR1b | 39 | Rat SCG Neurons | [1] |
Note: The discrepancy in EC50 values for mGluR5a may be attributed to differences in the expression systems and assay conditions.
Core Signaling Mechanisms
Canonical Gq/11 Signaling Pathway
The primary mechanism of action for this compound at both mGluR5 and mGluR1 involves the activation of the heterotrimeric G-protein Gq/11.[3][4] This initiates a well-defined signaling cascade.
Neuroprotective Signaling via ERK and Akt Pathways
This compound has been demonstrated to exert neuroprotective effects, particularly in the context of traumatic brain injury, through the activation of the ERK and Akt signaling pathways.[7]
Potentiation of NMDA Receptor Function
Activation of mGluR5 by this compound enhances the function of NMDA receptors. This modulation is crucial for synaptic plasticity and is mediated by a G-protein-dependent pathway involving PKC and the tyrosine kinase Src.[6]
Biased Agonism at mGluR1
Evidence suggests that this compound may act as a biased agonist at mGluR1, favoring the Gi/o signaling pathway over the canonical Gq/11 pathway under certain conditions.[1][2] This could lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay Against Traumatic Injury
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a model of traumatic brain injury.[7]
Objective: To assess the ability of this compound to protect cultured neurons from cell death induced by mechanical trauma.
Methodology:
-
Cell Culture: Primary cortical neurons are cultured in appropriate media and allowed to mature.
-
Traumatic Injury: A scratch is made through the confluent monolayer of neurons with a sterile pipette tip to induce mechanical injury.
-
This compound Treatment: this compound is added to the culture medium at a final concentration of 1 mM, 30 minutes prior to the traumatic injury.
-
Assessment of Cell Death (24 hours post-injury):
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium, an indicator of cell lysis, is quantified using a commercially available kit.
-
Hoechst 33342 Staining: Neurons are stained with Hoechst 33342 to visualize nuclear morphology. Apoptotic neurons are identified by condensed and fragmented nuclei. The apoptotic rate is calculated as the percentage of apoptotic neurons relative to the total number of neurons.
-
-
Western Blot Analysis of Signaling Pathways:
-
Cell lysates are collected at various time points post-injury.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies specific for total and phosphorylated forms of ERK and Akt to assess the activation state of these kinases.
-
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This is a generalized protocol for assessing the activation of G-proteins by a GPCR agonist.
Objective: To measure the this compound-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to mGluR5 or mGluR1.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or heterologously expressing the mGluR of interest.
-
Assay Buffer: A buffer containing GDP (to keep G-proteins in an inactive state), MgCl₂, and other necessary components is prepared.
-
Reaction Mixture: The reaction mixture includes the prepared membranes, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to G-proteins, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the concentration of this compound to determine potency (EC50) and efficacy (Emax).
Conclusion
2-Chloro-5-hydroxyphenylglycine is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of group I metabotropic glutamate receptors. Its mechanism of action is multifaceted, involving the canonical Gq/11 pathway, modulation of key neuroprotective kinases, and potentiation of NMDA receptor activity. The potential for biased agonism at mGluR1 further highlights the complexity of its signaling profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the therapeutic potential of targeting mGluR5 and mGluR1. Further research is warranted to fully elucidate the nuances of this compound's signaling in different neuronal populations and its implications for various neurological and psychiatric disorders.
References
- 1. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 5-Induced Phosphorylation of Extracellular Signal-Regulated Kinase in Astrocytes Depends on Transactivation of the Epidermal Growth Factor Receptor | Journal of Neuroscience [jneurosci.org]
- 4. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR5/ERK signaling regulated the phosphorylation and function of glycine receptor α1ins subunit in spinal dorsal horn of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
An In-depth Technical Guide to 2-Chloro-5-hydroxyphenylglycine (CHPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxyphenylglycine (CHPG) is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the field of neuroscience. It functions as a selective and potent agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor critically involved in modulating synaptic plasticity and neuronal excitability. This guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and key experimental methodologies related to this compound.
Chemical and Physical Properties
This compound is a phenylglycine derivative with a chlorine and a hydroxyl group substitution on the phenyl ring. These modifications confer its selectivity for mGluR5.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | [1] |
| Synonyms | (RS)-2-Chloro-5-hydroxyphenylglycine, this compound | [1][2] |
| CAS Number | 170846-74-9 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [3] |
| Molecular Weight | 201.61 g/mol | [4] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in 1 M NaOH. Water soluble this compound sodium salt is also available. | [3][4] |
| SMILES | C1=CC(=C(C=C1O)C(C(=O)O)N)Cl | [4] |
| InChI | InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | [1] |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for 2-Chloro-5-hydroxyphenylglycine is not readily found in the literature. However, a plausible synthetic route can be extrapolated from the synthesis of similar phenylglycine derivatives, such as the Strecker synthesis or variations thereof. One potential approach, based on the synthesis of 2-chlorophenylglycine, involves the reaction of 2-chloro-5-hydroxybenzaldehyde with an ammonia source and a cyanide source, followed by hydrolysis.
Proposed Synthetic Pathway:
References
- 1. Chlorohydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 2. (RS)-2-chloro-5-hydroxyphenylglycine (this compound) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. (R,S)-CHPG |(R,S)-2-Amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | mGluR5 agonist | Hello Bio [hellobio.com]
2-Chloro-5-hydroxyphenylglycine (CHPG): A Selective mGluR5 Agonist for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons. Due to its selective activation of mGluR5, this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor in the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and its therapeutic potential.
Mechanism of Action
This compound acts as an orthosteric agonist at the mGluR5, meaning it binds to the same site as the endogenous ligand, glutamate. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway associated with mGluR5 activation is the Gαq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Recent studies have also demonstrated that this compound-mediated mGluR5 activation can modulate other critical signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are pivotal in cell survival and neuroprotection.[1][2]
Quantitative Data
The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound.
In Vitro Efficacy and Potency
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 750 µM | CHO cells expressing mGluR5a | [3] |
| EC50 | ~60 µM | Rat superior cervical ganglion (SCG) neurons expressing mGluR5b | [4] |
| Concentration for Neuroprotection | 10-500 µM | BV2 microglial cells (against SO2-induced stress) | [1] |
| Concentration for Neuroprotection | 1 mM | Primary cortical neurons (against traumatic brain injury) | [2] |
| Concentration for Oligodendrocyte Differentiation | 30 µM | Human iPSC-derived oligodendrocytes |
In Vivo Efficacy
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Traumatic Brain Injury (Rat) | 250 nM | Intracerebroventricular injection | Reduced lesion volume, attenuated neuronal apoptosis | [2] |
| Parkinson's Disease Model (6-OHDA lesioned rats) | 1-6 µg/10 µL | Intracerebroventricular | Inhibited quinpirole-induced turning | [5] |
| Focal Brain Ischemia (Rat) | 250 nM | Not specified | Reduced cerebral lesion volume | [1] |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Cascade Activated by this compound
Caption: mGluR5 signaling cascade initiated by this compound.
In Vitro Neuroprotection Assay Workflow
References
- 1. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorohydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 3. The selective mGluR5 agonist this compound protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The selective mGluR5 agonist this compound protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of (RS)-2-chloro-5-hydroxyphenylglycine: An In-depth Technical Guide
(RS)-2-chloro-5-hydroxyphenylglycine , commonly known as CHPG , is a synthetic amino acid that has played a significant role in the study of metabotropic glutamate receptors (mGluRs), particularly in distinguishing the functions of the mGluR5 subtype. Its discovery in the mid-1990s provided researchers with a valuable pharmacological tool to explore the physiological and pathological roles of this receptor, paving the way for a deeper understanding of its involvement in various neurological and psychiatric disorders.
Discovery and Historical Context
(RS)-2-chloro-5-hydroxyphenylglycine was first described as a novel and selective mGluR5 agonist in a seminal 1997 publication in Neuropharmacology by Doherty, Jane, and colleagues.[1] At the time of its discovery, there was a growing interest in developing subtype-selective ligands for the recently cloned mGluRs to unravel their specific functions. The existing agonists, such as (1S,3R)-ACPD, were non-selective and activated multiple mGluR subtypes, making it challenging to attribute physiological effects to a single receptor.
The introduction of this compound as a selective agonist for mGluR5, with no activity at mGluR1 in the studied systems, was a significant breakthrough.[1] This selectivity allowed for the targeted investigation of mGluR5-mediated signaling and its downstream effects. The initial characterization demonstrated that this compound could potentiate N-methyl-D-aspartate (NMDA) receptor-induced depolarizations in rat hippocampal slices, providing early insights into the functional interactions between mGluR5 and other key neurotransmitter systems.[1]
While the 1997 paper established its pharmacological profile, the precise details of its initial synthesis are not extensively publicly documented in this specific publication. However, the synthesis of phenylglycine derivatives is a well-established area of medicinal chemistry. Generally, the synthesis of such compounds involves multi-step processes, often starting from commercially available substituted benzaldehydes or phenols. Standard synthetic routes for analogous phenylglycines include the Strecker synthesis or variations thereof, which involve the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. Another common approach is the Bucherer-Bergs reaction, which utilizes a cyanohydrin, ammonia, and carbon dioxide. The specific route for this compound would have been adapted to incorporate the chloro and hydroxyl substitutions on the phenyl ring.
Pharmacological Properties
This compound is an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, glutamate, on the mGluR5. Its selectivity for mGluR5 over other mGluR subtypes, particularly mGluR1, has been a key feature, although some studies have suggested that at higher concentrations, it may also activate mGluR1.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for (RS)-2-chloro-5-hydroxyphenylglycine from various studies.
| Parameter | Receptor/System | Value | Reference |
| EC50 | mGluR5a (Calcium mobilization in CHO cells) | 750 µM | [2] |
| Ki | mGluR1a (in transfected HEK293 cells) | 0.9 µM | [2] |
| Ki | mGluR5a (in transfected HEK293 cells) | 3.9 µM | [2] |
Signaling Pathways
Activation of mGluR5 by this compound initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Gq/11 Signaling Pathway
Caption: Gq/11 signaling pathway activated by this compound.
ERK and Akt Signaling Pathways
Beyond the canonical Gq pathway, mGluR5 activation by this compound has been shown to modulate other important intracellular signaling cascades, including the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) pathways. These pathways are crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, and survival.
Caption: this compound-mediated activation of ERK and Akt pathways.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological characterization of (RS)-2-chloro-5-hydroxyphenylglycine are critical for its use in research.
Synthesis of (RS)-2-chloro-5-hydroxyphenylglycine (General Approach)
Materials:
-
2-chloro-5-hydroxybenzaldehyde
-
Ammonium chloride (NH4Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Methanol
-
Water
Procedure:
-
Formation of the α-aminonitrile:
-
Dissolve 2-chloro-5-hydroxybenzaldehyde in methanol.
-
Add an aqueous solution of ammonium chloride and sodium cyanide to the aldehyde solution.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The intermediate α-amino-2-(2-chloro-5-hydroxyphenyl)acetonitrile is formed.
-
-
Hydrolysis of the α-aminonitrile:
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After cooling, neutralize the reaction mixture with a base, such as sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.
-
-
Purification:
-
Collect the crude (RS)-2-chloro-5-hydroxyphenylglycine by filtration.
-
Wash the solid with cold water and then with a non-polar solvent like diethyl ether to remove organic impurities.
-
Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain the purified racemic mixture.
-
Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.
In Vitro Pharmacology: Calcium Mobilization Assay
This assay is used to determine the functional activity of this compound at Gq-coupled receptors like mGluR5 by measuring changes in intracellular calcium concentration.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5a receptor.
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum and appropriate selection antibiotics.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
(RS)-2-chloro-5-hydroxyphenylglycine (this compound) stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Culture:
-
Culture the mGluR5a-CHO cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.
-
-
Compound Addition and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add the different concentrations of this compound to the wells.
-
Continue to measure the fluorescence intensity over time to detect the increase in intracellular calcium triggered by receptor activation.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The discovery of (RS)-2-chloro-5-hydroxyphenylglycine was a pivotal moment in the pharmacology of metabotropic glutamate receptors. Its selectivity for mGluR5 provided researchers with a crucial tool to dissect the complex roles of this receptor in the central nervous system. The subsequent characterization of its signaling pathways and pharmacological properties has contributed significantly to our understanding of glutamatergic neurotransmission and its implications for drug discovery in the context of neurological and psychiatric disorders. The experimental protocols outlined here provide a framework for the synthesis and functional evaluation of this important research compound.
References
2-Chloro-5-hydroxyphenylglycine (CHPG): A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-hydroxyphenylglycine (CHPG), a key pharmacological tool in the field of neuroscience. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes associated signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action and Selectivity
2-Chloro-5-hydroxyphenylglycine (this compound) is a synthetic phenylglycine derivative that functions as an agonist for metabotropic glutamate receptors (mGluRs). It is primarily recognized as a selective agonist for the mGluR5 subtype, belonging to the Group I mGluRs. However, the selectivity of this compound has been a subject of discussion in the scientific literature. While some studies have reported this compound to be highly selective for mGluR5 over the closely related mGluR1, other research suggests that it can activate both mGluR1 and mGluR5 with similar potency and efficacy. This makes it crucial for researchers to consider the experimental context and potentially employ subtype-selective antagonists to dissect the specific receptor contributions to observed effects.
Group I mGluRs, including mGluR1 and mGluR5, are G-protein coupled receptors (GPCRs) that couple to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades modulate a wide array of neuronal functions, including synaptic plasticity, neuronal excitability, and neurotransmitter release.
Quantitative Data Summary
The following table summarizes the reported potency of this compound on mGluR subtypes from various experimental systems. This data highlights the variability in observed efficacy and underscores the importance of empirical validation in specific experimental models.
| Receptor Subtype | Experimental System | Potency (EC₅₀) | Reference |
| mGluR5b | Rat Superior Cervical Ganglion (SCG) Neurons | ~60 µM | [1][2] |
| mGluR1a | Rat Superior Cervical Ganglion (SCG) Neurons | 80 µM | [1] |
| mGluR1b | Rat Superior Cervical Ganglion (SCG) Neurons | 39 µM | [1] |
| mGluR5a | Chinese Hamster Ovary (CHO) Cells | 750 µM | |
| mGluR2 | Rat Superior Cervical Ganglion (SCG) Neurons | No effect at 1 mM | [1][2] |
| mGluR4 | Rat Superior Cervical Ganglion (SCG) Neurons | No effect at 1 mM | [1][2] |
Signaling Pathways
This compound, through the activation of mGluR5 and potentially mGluR1, modulates several downstream signaling pathways implicated in neuroprotection and cellular differentiation.
ERK and Akt Signaling Pathways
Activation of mGluR5 by this compound has been shown to promote neuroprotection, in part, through the activation of the Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways. These pathways are critical regulators of cell survival, proliferation, and apoptosis.
TSG-6/NF-κB Signaling Pathway
This compound has also been implicated in the attenuation of neuroinflammation. This is mediated, in part, by the upregulation of Tumor Necrosis Factor-Stimulated Gene-6 (TSG-6), which subsequently inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.
Experimental Protocols
The following sections provide generalized protocols for common experimental applications of this compound in neuroscience research. Researchers should optimize these protocols for their specific cell types, experimental conditions, and research questions.
In Vitro Neuroprotection Assay in Primary Neuronal Cultures
This protocol describes a method to assess the neuroprotective effects of this compound against excitotoxicity in primary cortical neurons.
1. Materials:
- Primary cortical neurons
- Neurobasal medium supplemented with B27 and GlutaMAX
- Poly-D-lysine coated plates
- This compound (2-Chloro-5-hydroxyphenylglycine)
- NMDA (N-methyl-D-aspartate)
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)
- Phosphate-buffered saline (PBS)
2. Procedure:
- Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days in vitro (DIV).
- This compound Pre-treatment: Prepare a stock solution of this compound in sterile water or a suitable vehicle. On the day of the experiment, dilute this compound to the desired final concentrations (e.g., 10, 50, 100, 500 µM) in pre-warmed culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for 30 minutes to 1 hour at 37°C.
- Induction of Excitotoxicity: Prepare a stock solution of NMDA. Add NMDA to the wells to a final concentration of 100 µM to induce excitotoxicity. Include control wells with no NMDA and wells with NMDA but no this compound.
- Incubation: Incubate the plates for 24 hours at 37°C.
- Assessment of Cell Death:
- LDH Assay: Collect the supernatant from each well and measure LDH release according to the manufacturer's instructions.
- Live/Dead Staining: Wash the cells with PBS and stain with Calcein-AM and Ethidium Homodimer-1 for 30 minutes. Image the wells using a fluorescence microscope.
- Data Analysis: Quantify the percentage of cell death or viability relative to the control groups.
In Vivo Administration for Neuroprotection in a Rodent Model of Traumatic Brain Injury (TBI)
This protocol provides a general guideline for administering this compound in a rodent model of TBI. Specifics of the TBI model (e.g., controlled cortical impact) should follow established procedures.
1. Materials:
- Adult male Sprague-Dawley rats (250-300g)
- This compound
- Sterile saline (0.9% NaCl) or other appropriate vehicle
- Anesthetic (e.g., isoflurane)
- Stereotaxic apparatus
- Hamilton syringe
2. Procedure:
- Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.
- TBI Induction: Induce TBI using a standardized method (e.g., controlled cortical impact).
- This compound Administration:
- Route: Intracerebroventricular (ICV) injection is a common route for direct brain delivery.
- Dosage: A range of doses should be tested. For example, a single injection of 250 nM this compound in a volume of 5 µL can be administered.
- Vehicle: Dissolve this compound in sterile saline. A vehicle-only injection should be used as a control.
- Timing: Administer this compound 30 minutes post-TBI.
- Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
- Behavioral and Histological Analysis: At various time points post-injury (e.g., 1, 3, 7 days), assess neurological function using behavioral tests (e.g., Morris water maze, rotarod). At the end of the study, perfuse the animals and collect the brains for histological analysis (e.g., lesion volume measurement, immunohistochemistry for neuronal and glial markers).
Electrophysiological Recording of mGluR Activation in Brain Slices
This protocol outlines a method for recording the electrophysiological effects of this compound on neurons in acute brain slices.
1. Materials:
- Rodent (e.g., mouse or rat)
- Vibrating microtome
- Artificial cerebrospinal fluid (aCSF)
- Recording chamber for brain slices
- Patch-clamp rig with amplifier and data acquisition system
- Glass microelectrodes
- This compound
- Selective mGluR1 antagonist (e.g., LY367385)
- Selective mGluR5 antagonist (e.g., MPEP)
2. Procedure:
- Slice Preparation: Anesthetize the animal and perfuse with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus, cortex) using a vibratome.
- Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
- Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
- Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from visually identified neurons.
- This compound Application: After establishing a stable baseline recording, bath-apply this compound at a known concentration (e.g., 100 µM) and record the changes in membrane potential, holding current, or synaptic responses.
- Pharmacological Specificity: To confirm the involvement of specific mGluR subtypes, pre-incubate the slice with a selective antagonist (e.g., 50 µM LY367385 for mGluR1 or 10 µM MPEP for mGluR5) before co-applying this compound.
- Data Analysis: Analyze the electrophysiological data to quantify the effects of this compound on neuronal properties.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on neuronal activity and survival.
References
- 1. This compound's role in regulating apoptosis in heat-stressed microglia through endoplasmic reticulum stress: A new perspective☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSG-6 Inhibits the NF-κB Signaling Pathway and Promotes the Odontogenic Differentiation of Dental Pulp Stem Cells via CD44 in an Inflammatory Environment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CHPG in Central Nervous System Studies: A Technical Guide
(S)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor extensively expressed in the central nervous system (CNS). Its ability to specifically activate mGluR5 has made it an invaluable tool for researchers investigating the diverse roles of this receptor in neuronal function, plasticity, and disease. This guide provides an in-depth overview of this compound's mechanism of action, its applications in CNS studies, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effects by binding to and activating mGluR5. As a Group I mGluR, mGluR5 is typically coupled to the Gαq/11 G-protein. Upon activation by this compound, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.
-
DAG activates protein kinase C (PKC), which phosphorylates a wide range of downstream targets.
This signaling cascade can lead to various cellular responses, including modulation of ion channel activity, gene expression, and synaptic plasticity.
Signaling Pathway of this compound-activated mGluR5
An In-depth Technical Guide to 2-Chloro-5-hydroxyphenylglycine: An mGluR5 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxyphenylglycine (CHPG), a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This document consolidates critical data on its chemical properties, biological activity, and the signaling pathways it modulates. Detailed summaries of experimental methodologies are provided to facilitate further research and development.
Chemical Identity and Properties
2-Chloro-5-hydroxyphenylglycine is a phenylglycine derivative that has become a valuable pharmacological tool for studying the function of mGluR5. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 170846-74-9 | N/A |
| Molecular Formula | C₈H₈ClNO₃ | N/A |
| Molecular Weight | 201.61 g/mol | N/A |
| IUPAC Name | (RS)-2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | N/A |
| Synonyms | This compound, Chlorohydroxyphenylglycine | N/A |
| Solubility | Soluble in 1 M NaOH. The sodium salt is soluble to 50 mM in water and DMSO. | N/A |
| Chemical Structure | N/A |
Biological Activity and Quantitative Data
This compound is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in modulating neuronal excitability and synaptic plasticity. While initially reported as highly selective for mGluR5 over mGluR1, some studies suggest it can also activate mGluR1 with similar potency.[1]
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC₅₀ (mGluR5) | ~60 µM | Calcium current inhibition in rat superior cervical ganglion (SCG) neurons expressing mGluR5b. | N/A |
| EC₅₀ (mGluR5a) | 750 µM | Calcium mobilization in CHO cells. | N/A |
| Kᵢ (mGluR1a) | 0.9 µM | Radioligand binding assay in transfected HEK293 cells. | N/A |
| Kᵢ (mGluR5a) | 3.9 µM | Radioligand binding assay in transfected HEK293 cells. | N/A |
Signaling Pathway
Activation of mGluR5 by an agonist such as 2-Chloro-5-hydroxyphenylglycine initiates a signal transduction cascade. This pathway is primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: mGluR5 signaling pathway activated by 2-Chloro-5-hydroxyphenylglycine.
Experimental Protocols
Synthesis
A specific, detailed protocol for the synthesis of (RS)-2-chloro-5-hydroxyphenylglycine is not publicly detailed in the cited literature.[1] However, the synthesis of similar phenylglycine derivatives often involves the Strecker synthesis or related methods, starting from the corresponding benzaldehyde.
In Vitro Functional Assays
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5a receptor.
-
Methodology Overview:
-
Cells are seeded in a multi-well plate and cultured to an appropriate confluency.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
2-Chloro-5-hydroxyphenylglycine is added at various concentrations.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
The data is analyzed to determine the EC₅₀ value.
-
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Cell Line: HEK293 cells expressing the mGluR5 receptor.
-
Methodology Overview:
-
Cells are typically labeled with myo-[³H]inositol.
-
After labeling, the cells are treated with LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
The cells are then stimulated with different concentrations of 2-Chloro-5-hydroxyphenylglycine.
-
The reaction is stopped, and the cells are lysed.
-
Inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by scintillation counting.
-
In Vivo Behavioral Studies
The effects of 2-Chloro-5-hydroxyphenylglycine on behavior can be assessed in rodent models.
-
Animal Model: Male mice.
-
Methodology Overview (for assessing effects on agonistic behavior):
-
Mice are individually housed to induce territorial aggression.
-
2-Chloro-5-hydroxyphenylglycine is administered intraperitoneally (i.p.) at various doses.
-
After a set period (e.g., 30 minutes), an anosmic "intruder" mouse is introduced into the resident's cage.
-
The social interaction is recorded for a defined duration (e.g., 10 minutes).
-
Behavioral parameters such as latency to attack, number of attacks, and time spent in aggressive postures are scored by a trained observer.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of an mGluR5 agonist like 2-Chloro-5-hydroxyphenylglycine.
Caption: A generalized experimental workflow for agonist characterization.
References
An In-depth Technical Guide to the Pharmacology of (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG)
For Researchers, Scientists, and Drug Development Professionals
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a synthetic phenylglycine derivative that has been instrumental in elucidating the physiological and pathophysiological roles of the metabotropic glutamate receptor 5 (mGluR5). This guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding profile, downstream signaling cascades, and detailed experimental protocols for its characterization.
Core Pharmacology and Mechanism of Action
This compound is a selective agonist for the mGluR5, a G-protein coupled receptor (GPCR) belonging to Group I of the metabotropic glutamate receptors.[1] While initially considered highly selective for mGluR5, subsequent studies have revealed that this compound can also activate mGluR1, another Group I mGluR, with similar potency, although it shows no activity at Group II (mGluR2/3) or Group III (mGluR4/6/7/8) receptors.[2][3]
Activation of mGluR5 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins.[4][5][6][7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] The elevation of intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).
Beyond this canonical pathway, this compound-induced mGluR5 activation has been shown to modulate several other critical signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and the Akt (Protein Kinase B) pathways, which are pivotal in regulating cell survival, proliferation, and neuroprotection.[4][8][9]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from various studies. It is important to note that values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
| Parameter | Receptor | Value | Cell Type/System | Reference |
| EC50 | mGluR5a | 750 µM | CHO cells | [10] |
| EC50 | mGluR5b | ~60 µM | Rat Superior Cervical Ganglion (SCG) neurons | [2] |
| EC50 | mGluR1a | 80 µM | Rat SCG neurons | [2] |
| EC50 | mGluR1b | 39 µM | Rat SCG neurons | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways
The activation of mGluR5 by this compound triggers a complex network of intracellular signaling cascades. The primary and subsequent pathways are detailed below.
Gq/PLC/IP3/DAG Signaling Pathway
This is the canonical signaling pathway for Group I mGluRs.
ERK/MAPK Signaling Pathway
The activation of the ERK/MAPK pathway by this compound is crucial for its neuroprotective effects.
Akt Signaling Pathway
The PI3K/Akt pathway is another key mediator of the pro-survival effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Primary Cortical Neuron Culture
Objective: To establish a primary neuronal culture for in vitro studies of this compound's effects.
Materials:
-
E15-E18 timed-pregnant Sprague-Dawley rats or C57BL/6 mice
-
Hibernate-E medium (Thermo Fisher Scientific)
-
B-27 Supplement (Thermo Fisher Scientific)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
GlutaMAX (Thermo Fisher Scientific)
-
Papain and DNase I
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Standard cell culture dishes, plates, and reagents
Procedure:
-
Coat culture surfaces with poly-D-lysine or poly-L-ornithine overnight at 37°C, followed by washing and coating with laminin for at least 2 hours.
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and incubate with papain and DNase I at 37°C for 15-30 minutes to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Plate the neurons onto the coated culture surfaces at a desired density (e.g., 1x10^6 cells/well in a 6-well plate).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.
Lactate Dehydrogenase (LDH) Assay for Neuroprotection
Objective: To quantify the neuroprotective effect of this compound against an insult (e.g., glutamate excitotoxicity, oxidative stress).
Materials:
-
Primary cortical neurons (cultured as described above)
-
This compound
-
Neurotoxic insult (e.g., glutamate, H2O2)
-
LDH cytotoxicity assay kit (e.g., from Promega, Roche, or Thermo Fisher Scientific)
-
96-well plates
-
Plate reader
Procedure:
-
Plate primary cortical neurons in 96-well plates.
-
After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce neuronal injury by adding the neurotoxic agent. Include control wells with no treatment, this compound alone, and insult alone.
-
After the desired incubation period (e.g., 24 hours), collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.
-
Measure the absorbance at the appropriate wavelength (usually 490 nm) using a plate reader.
-
Calculate the percentage of LDH release relative to control wells treated with a lysis buffer (representing 100% cell death).
Western Blot for Phosphorylated ERK (p-ERK) and Akt (p-Akt)
Objective: To determine the effect of this compound on the activation of the ERK and Akt signaling pathways.
Materials:
-
Primary cortical neurons or a suitable cell line (e.g., PC12, SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cultured cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK/Akt and the loading control to normalize the data.
In Vivo Traumatic Brain Injury (TBI) Model
Objective: To evaluate the neuroprotective effects of this compound in a rodent model of TBI.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Controlled cortical impact (CCI) device or fluid percussion injury (FPI) device
-
This compound solution for injection (e.g., intracerebroventricular or intraperitoneal)
-
Surgical instruments
-
Post-operative care supplies
Procedure:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
Induce TBI using a CCI or FPI device with defined parameters (e.g., impact velocity, depth, pressure).
-
Administer this compound at a specific time point relative to the injury (e.g., 30 minutes post-TBI).
-
Suture the scalp and provide post-operative care, including analgesics and hydration.
-
At various time points post-injury (e.g., 24 hours, 7 days), assess neurological function (e.g., motor and cognitive tests).
-
At the end of the study, euthanize the animals and collect the brains for histological analysis (e.g., lesion volume measurement, immunohistochemistry for neuronal death and inflammation).
Experimental Workflow Diagram
This in-depth guide provides a solid foundation for understanding and investigating the pharmacology of this compound. The provided data, pathway diagrams, and experimental protocols are intended to be a valuable resource for researchers in neuroscience and drug development.
References
- 1. Chlorohydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 2. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective mGluR5 agonist this compound protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. axonmedchem.com [axonmedchem.com]
CHPG: A Technical Guide for Studying Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a commercially available, water-soluble compound that has been widely utilized as a pharmacological tool to investigate the function of metabotropic glutamate receptors (mGluRs), particularly the Group I mGluRs. This guide provides an in-depth overview of this compound's pharmacological properties, experimental applications, and the signaling pathways it modulates, serving as a comprehensive resource for researchers in neuroscience and drug development.
Core Concepts: this compound as a Group I mGluR Agonist
Initially characterized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), subsequent research has revealed that this compound also activates metabotropic glutamate receptor 1 (mGluR1) with similar potency.[1][2] This makes this compound a valuable tool for studying the collective roles of Group I mGluRs, which are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.[3][4] this compound exerts its effects as an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, glutamate.[2]
Quantitative Data: Potency and Efficacy of this compound
The potency and efficacy of this compound can vary depending on the expression system and the specific assay used. The following table summarizes key quantitative data from the literature.
| Receptor | Assay | Parameter | Value (µM) | Reference |
| mGluR5b | Calcium Current Inhibition | EC50 | ~60 | [1][2] |
| mGluR1a | Calcium Current Inhibition | EC50 | ~70 | [2] |
| mGluR1b | Calcium Current Inhibition | EC50 | ~100 | [2] |
| mGluR2 | Calcium Current Inhibition | Activity | No effect at 1000 µM | [1][2] |
| mGluR4 | Calcium Current Inhibition | Activity | No effect at 1000 µM | [1][2] |
Signaling Pathways Modulated by this compound
Activation of Group I mGluRs by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][4][5]
Beyond this primary pathway, evidence suggests that Group I mGluRs can also couple to other G-proteins, such as Gi/o, and modulate additional downstream effectors, including the extracellular signal-regulated kinase (ERK) and Akt pathways.[2][3][4] This pleiotropic signaling capacity underlies the diverse cellular responses mediated by this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure changes in ion channel activity in response to this compound application.
Objective: To record this compound-induced modulation of voltage-gated calcium channels or other ion channels in cultured neurons or brain slices.
Methodology:
-
Preparation of Cells:
-
Culture primary neurons on glass coverslips or prepare acute brain slices from rodents.
-
Maintain cells in an appropriate culture medium or artificial cerebrospinal fluid (aCSF).
-
-
Recording Setup:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright or inverted microscope.
-
Continuously perfuse the chamber with aCSF.
-
Use a glass micropipette filled with an internal solution (e.g., containing K-gluconate, HEPES, Mg-ATP, and Na-GTP) as the recording electrode.
-
-
Establishing Whole-Cell Configuration:
-
Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of negative pressure to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Apply voltage steps to elicit ion currents (e.g., a step to +10 mV to activate calcium channels).
-
Record baseline currents.
-
Bath-apply this compound at various concentrations and record the resulting changes in current amplitude.
-
Wash out this compound to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude before, during, and after this compound application.
-
Calculate the percentage of inhibition or potentiation of the current.
-
Construct a dose-response curve to determine the EC50 of this compound.
-
Calcium Imaging
This method allows for the visualization of changes in intracellular calcium concentration following this compound-mediated mGluR activation.
Objective: To measure this compound-induced intracellular calcium transients in cultured cells.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to remove excess dye.
-
-
Imaging Setup:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.
-
Continuously perfuse the cells with the physiological salt solution.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images.
-
Apply this compound to the perfusion solution.
-
Record time-lapse images to capture the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the fluorescence intensity within each ROI for each time point.
-
For single-wavelength dyes (e.g., Fluo-4), express the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F).
-
For ratiometric dyes (e.g., Fura-2), calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
-
Plot the change in fluorescence or the fluorescence ratio over time to visualize the calcium transient.
-
Experimental Workflow: In Vitro Study of this compound
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to investigate its effects on neuronal function.
Conclusion
This compound remains a cornerstone pharmacological tool for probing the function of Group I metabotropic glutamate receptors. While its dual agonism at both mGluR1 and mGluR5 should be considered in experimental design and data interpretation, its utility in elucidating the complex signaling and physiological roles of these receptors is undeniable. This guide provides a foundational framework for researchers to effectively employ this compound in their investigations, from understanding its basic properties to implementing detailed experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Chloro-5-hydroxyphenylglycine (CHPG) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 2-Chloro-5-hydroxyphenylglycine (CHPG) in mice, a selective agonist for the metabotropic glutamate receptor 5 (mGluR5) and, to a similar extent, mGluR1. This document outlines its applications in various mouse models of neurological and psychiatric disorders, detailed experimental protocols for its administration, and a summary of its known signaling pathways and effects.
Applications in Mouse Models
This compound has been utilized in several in vivo mouse models to investigate the role of mGluR5 and mGluR1 in various physiological and pathological processes.
Neuroprotection and Myelination
In a cuprizone-induced model of demyelination, a condition that mimics some aspects of multiple sclerosis, this compound administration has been shown to reduce the loss of myelin. This neuroprotective effect is thought to be mediated by the activation of mGluR5 on astrocytes, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2]
Modulation of Aggressive Behavior
Studies in socially isolated male mice have demonstrated that this compound can modulate aggressive behavior. Intraperitoneal administration of this compound has been shown to have effects on the time spent in offensive behaviors, suggesting a role for group I mGluRs in the regulation of aggression.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies using this compound in mice.
| Application | Mouse Model | Administration Route | Dosage | Key Quantitative Findings | Reference |
| Myelination | Cuprizone-induced demyelination | Not specified in abstract | 30µM (in vitro on human cells) | Increased percentage of mature oligodendrocytes (MBP+O4+/total O4+ cells). | [1] |
| Behavior | Social Isolation-induced Aggression | Intraperitoneal (i.p.) | 0.75, 1.5, 3, 6, and 12 mg/kg | Dose-dependent effects on agonistic behaviors. |
Note: Further in vivo quantitative data for mice is limited in the currently available literature. The 30µM dosage for myelination is from an in vitro study on human cells but is relevant to the in vivo application.
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound in mice are crucial for reproducible research.
Preparation of this compound Solution for In Vivo Administration
For in vivo administration, this compound is typically dissolved in a sterile, physiologically compatible vehicle.
-
Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles.
-
Preparation:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile container, dissolve the this compound powder in the chosen vehicle.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Adjust the pH of the solution to physiological range (7.2-7.4) if necessary, using sterile NaOH or HCl.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Administration Routes
The choice of administration route depends on the desired target (central vs. peripheral) and the experimental design.
This is a common route for systemic administration.
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
This route delivers this compound directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier for central nervous system targets. This is a surgical procedure requiring anesthesia and stereotaxic equipment.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma, the intersection of the sagittal and coronal sutures.
-
Using a stereotaxic drill, create a small burr hole at the desired coordinates for the lateral ventricle.
-
Slowly lower a Hamilton syringe with a fine-gauge needle containing the this compound solution to the target depth.
-
Infuse the this compound solution at a slow and controlled rate.
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Signaling Pathways and Mechanisms of Action
This compound is an orthosteric agonist of group I metabotropic glutamate receptors, mGluR5 and mGluR1.[2] Activation of these G-protein coupled receptors initiates intracellular signaling cascades.
Primary Signaling Cascade
Activation of mGluR1 and mGluR5 by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
-
DAG activates protein kinase C (PKC).
This primary signaling cascade can lead to a multitude of downstream cellular effects.
References
Application Notes and Protocols for Preparing 2-Chloro-5-hydroxyphenylglycine Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in various physiological and pathological processes in the central nervous system.[1][2][3] Its ability to modulate neuronal excitability and synaptic plasticity makes it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological research.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | [1][4] |
| Molecular Weight | 201.61 g/mol | PubChem |
| Appearance | Solid | --- |
| Solubility in DMSO | Up to 50 mM | [5] |
| Solubility of Sodium Salt in Water | Up to 50 mM | [5] |
Recommended Working Concentrations
| Application | Recommended Final DMSO Concentration | Source |
| Cell Culture Assays | ≤ 0.5% (v/v) | [6] |
| Primary Cell Cultures | ≤ 0.1% (v/v) | [6] |
Note: The optimal concentration of this compound and DMSO should be determined empirically for each cell line and experimental condition, as high concentrations of DMSO can be cytotoxic.[6][7]
Experimental Protocols
Materials
-
2-Chloro-5-hydroxyphenylglycine (this compound) powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 10.08 mg of this compound (Molecular Weight: 201.61 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the desired volume of sterile DMSO (e.g., 1 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place. Properly stored, the stock solution should be stable for several months.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration of this compound while maintaining a low, non-toxic concentration of DMSO.
-
Thaw Stock Solution: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentration. It is critical to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity. [6][7]
-
Example: To prepare a 100 µM working solution from a 50 mM stock, you can perform a 1:500 dilution. For instance, add 2 µL of the 50 mM stock solution to 998 µL of the cell culture medium. This will result in a final DMSO concentration of 0.2%.
-
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application: The freshly prepared working solution is now ready to be added to your cell cultures. Ensure that a vehicle control (cell culture medium with the same final concentration of DMSO without this compound) is included in your experiments to account for any effects of the solvent.
Mandatory Visualizations
Signaling Pathway of mGluR5 Activation
Caption: mGluR5 signaling cascade initiated by this compound.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for this compound solution preparation.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for 2-Chloro-5-hydroxyphenylglycine and DMSO for complete safety information.
References
- 1. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with 2-Chloro-5-hydroxyphenylglycine (CHPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective orthosteric agonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5.[1] While initially characterized as being highly selective for mGluR5, subsequent research has demonstrated that this compound also activates mGluR1 with similar efficacy and potency.[1] These Gq/11-protein-coupled receptors are integral to the modulation of synaptic plasticity and neuronal excitability. Their activation initiates a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, this compound-induced activation of group I mGluRs has been shown to engage other significant signaling pathways, including the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway, the Akt pathway, and Src family tyrosine kinases.
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR1 and mGluR5 in the central nervous system. It has been utilized in a variety of experimental paradigms, including the potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated responses and the modulation of various ion channels. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, along with a summary of its effects on neuronal activity.
Data Presentation
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature.
Table 1: Dose-Response of this compound on Ion Channel Currents
| Parameter | Preparation | This compound Concentration (µM) | Effect | Reference |
| Calcium Current Inhibition (mGluR1a expressing SCG neurons) | Isolated rat superior cervical ganglion (SCG) neurons | 30 - 3000 | Dose-dependent inhibition | [1] |
| Calcium Current Inhibition (mGluR1b expressing SCG neurons) | Isolated rat superior cervical ganglion (SCG) neurons | 30 - 3000 | Dose-dependent inhibition | [1] |
Table 2: Effects of this compound on Synaptic Transmission
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Neocortical slices | Not Specified | Significant Increase | |
| Miniature Excitatory Postsynaptic Current (mEPSC) Amplitude | Neocortical slices | Not Specified | Significant Inhibition |
Table 3: In Vivo and In Vitro Concentrations of this compound
| Application | Preparation | This compound Concentration/Dose | Observed Effect | Reference |
| In Vivo Neuroprotection | Cuprizone-treated mice | 10, 20, 40 mg/kg (i.p.) | Increased BDNF and myelination at 40 mg/kg | |
| In Vitro Oligodendrocyte Differentiation | Human iPSC-derived and primary fetal brain cells | 30 µM | Increased percentage of mature oligodendrocytes | [2] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound through group I metabotropic glutamate receptors.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices for Electrophysiology
This protocol describes the preparation of acute brain slices from rodents, a common preparation for studying the effects of this compound on neuronal activity.
Materials:
-
Slicing Solution (Carbogenated, ice-cold):
-
110 mM Choline Chloride
-
25 mM NaHCO₃
-
25 mM D-glucose
-
2.5 mM KCl
-
7 mM MgCl₂
-
0.5 mM CaCl₂
-
1.25 mM NaH₂PO₄
-
11.5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):
-
127 mM NaCl
-
25 mM NaHCO₃
-
25 mM D-glucose
-
2.5 mM KCl
-
1 mM MgCl₂
-
2 mM CaCl₂
-
1.25 mM NaH₂PO₄
-
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Recovery chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Anesthetize the animal according to approved institutional protocols and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage using cyanoacrylate glue.
-
Submerge the mounted brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut coronal or sagittal slices of the desired brain region (typically 250-350 µm thick).
-
Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 30-60 minutes before transferring to a holding chamber with carbogenated aCSF at room temperature. Slices can be maintained in the holding chamber for several hours.
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects
This protocol outlines the general procedure for whole-cell patch-clamp recordings to investigate the effects of this compound on neuronal properties.
Materials:
-
Prepared acute brain slices (from Protocol 1)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal (Pipette) Solution (example for K-gluconate based):
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-Na
-
2 mM ATP-Mg
-
40 mM HEPES
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm
-
-
This compound stock solution (e.g., 100 mM in dH₂O or NaOH, stored at -20°C)
-
Data acquisition and analysis software
Experimental Workflow Diagram:
Procedure:
-
Preparation:
-
Prepare fresh internal solution and filter it.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Prepare different concentrations of this compound in aCSF from the stock solution.
-
-
Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After establishing a stable seal, apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: To study the effects of this compound on neuronal excitability (e.g., firing rate, membrane potential), hold the cell in current-clamp mode.
-
Record baseline spontaneous or evoked firing activity in response to current injections.
-
Perfuse the slice with the desired concentration of this compound and record the changes in firing frequency and membrane potential.
-
-
Voltage-Clamp: To investigate the effects of this compound on synaptic currents or voltage-gated ion channels, hold the cell in voltage-clamp mode.
-
Hold the neuron at a specific membrane potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs).
-
Record baseline synaptic activity.
-
Apply this compound and record changes in the amplitude, frequency, and kinetics of synaptic currents.
-
To study specific ion channels, use appropriate voltage protocols and pharmacological blockers to isolate the current of interest.
-
-
-
Washout and Recovery:
-
After recording the effects of this compound, perfuse the slice with drug-free aCSF to wash out the compound and observe any reversal of the effects.
-
Conclusion
2-Chloro-5-hydroxyphenylglycine is a critical tool for elucidating the complex roles of group I metabotropic glutamate receptors in neuronal function. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their electrophysiological investigations. Careful experimental design and adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of mGluR1 and mGluR5 signaling in health and disease.
References
Application Notes and Protocols for 2-Chloro-5-hydroxyphenylglycine (CHPG) in Hippocampal Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5). In neurobiology research, particularly in studies utilizing hippocampal slice preparations, this compound serves as a critical tool to investigate the physiological and pathophysiological roles of mGluR5 activation. This document provides detailed application notes and experimental protocols for the use of this compound in hippocampal slices, with a focus on its effects on synaptic transmission and plasticity.
Data Presentation
The following tables summarize the quantitative effects of this compound on synaptic transmission and plasticity in the CA1 region of the hippocampus.
| Parameter | Agonist | Concentration | Duration of Application | Effect on fEPSP Slope (% of Baseline) | Reference |
| Basal Synaptic Transmission | This compound | 1 mM | Not Specified | 88 ± 8% | [1] |
| Plasticity Induction Protocol | Agonist/Modulator | Concentration | Pre-incubation Time | Effect on Synaptic Plasticity | Reference |
| Low-Frequency Stimulation (LFS) | This compound | 100 µM | 20 min | Converts short-term depression (STD) into long-term depression (LTD) | [2] |
Signaling Pathways
Activation of mGluR5 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. This calcium signaling can then modulate various downstream effectors, including protein kinase C (PKC) and transient receptor potential (TRP) channels, and can influence the activation of the extracellular signal-regulated kinase (ERK) pathway.
Figure 1: this compound-activated mGluR5 signaling cascade.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Figure 2: Workflow for preparing acute hippocampal slices.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
Recovery chamber
-
Recording chamber
Method:
-
Anesthetize the rodent according to approved institutional animal care and use committee protocols.
-
Decapitate the animal and rapidly dissect the brain in ice-cold, oxygenated ACSF.
-
Isolate the hippocampus and prepare coronal or sagittal slices (300-400 µm thickness) using a vibratome in ice-cold, oxygenated ACSF.
-
Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at least 1 hour before recording.
-
After the recovery period, transfer a single slice to the recording chamber, which is continuously perfused with oxygenated ACSF at a controlled temperature (typically 28-30°C).
Electrophysiological Recording and this compound Application
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and applying this compound to assess its effects on synaptic transmission and plasticity.
Materials:
-
Prepared hippocampal slice in a recording chamber
-
Glass microelectrodes (filled with ACSF for field recordings)
-
Stimulating electrode
-
Amplifier and data acquisition system
-
This compound stock solution (e.g., 100 mM in DMSO or water)
-
Perfusion system
Method:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.
-
Prepare the desired concentration of this compound in ACSF from the stock solution.
-
Switch the perfusion to the ACSF containing this compound and record the effects for the desired duration.
-
To study synaptic plasticity, a standard induction protocol (e.g., high-frequency stimulation for LTP or low-frequency stimulation for LTD) can be delivered in the presence or absence of this compound.[2]
-
For washout experiments, switch the perfusion back to the control ACSF and continue recording to observe any reversal of the effects.
Conclusion
This compound is a valuable pharmacological tool for elucidating the roles of mGluR5 in hippocampal function. The provided data and protocols offer a foundation for designing and executing experiments to investigate the impact of mGluR5 activation on synaptic transmission and plasticity. Researchers should carefully consider the concentration and duration of this compound application to achieve the desired experimental outcomes.
References
Application Notes and Protocols for Cell Culture Assays Using 2-Chloro-5-hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor involved in numerous physiological and pathological processes in the central nervous system.[1][2][3] While primarily targeting mGluR5, some evidence suggests potential activity at mGluR1.[1] this compound has garnered significant interest for its neuroprotective, anti-inflammatory, and pro-myelination properties, making it a valuable tool in neuroscience research and drug discovery. These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its biological activities and mechanisms of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/System | Assay | Value | Reference |
| EC50 | Rat sympathetic neurons expressing mGluR5b | Calcium Current Inhibition | ~60 µM | [1] |
| EC50 | CHO cells expressing mGluR5a | Not specified | 750 µM | |
| Concentration for Neuroprotection | Primary cortical neurons | Traumatic Brain Injury Model | 1 mM | [2] |
| Concentration for Anti-inflammatory Effects | BV2 microglial cells | SO2-induced oxidative stress and inflammation | 10-500 µM | [3] |
| Concentration for Oligodendrocyte Differentiation | Human iPSC-derived oligodendrocytes | Differentiation Assay | 30 µM | [4] |
Table 2: Quantitative Effects of this compound on Cellular Processes
| Cellular Process | Cell Type | Treatment Conditions | Quantitative Effect | Reference |
| Cell Viability | BV2 microglial cells | This compound (10-500 µM) + SO2 derivatives | Significant increase in cell viability | [3] |
| LDH Release | BV2 microglial cells | This compound (10-500 µM) + SO2 derivatives | Significant decrease in LDH release | [3] |
| Apoptosis | BV2 microglial cells | This compound (0.5 mM) + SO2 derivatives | Protection against apoptosis | [3] |
| ERK Phosphorylation | Primary cortical neurons | This compound (1 mM) post-TBI | 212 ± 13% increase in p-ERK | [2] |
| Akt Phosphorylation | Primary cortical neurons | This compound (1 mM) post-TBI | Significant increase in p-Akt | [2] |
| Calcium Current Inhibition | mGluR5b expressing SCG neurons | This compound (1 mM) | 37 ± 4% inhibition | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of BV2 microglial cells, particularly in the context of inflammation.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
2-Chloro-5-hydroxyphenylglycine (this compound)
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BV2 cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µM) for 2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
Cell culture supernatant from this compound-treated cells
-
LDH assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound and an inflammatory stimulus (e.g., LPS) as described in the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from a positive control group (cells lysed completely).[5][6][7][8]
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium levels upon mGluR5 activation by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for mGluR5
-
Transfection reagent
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Seed HEK293T cells into a 96-well plate.
-
Transfect the cells with the mGluR5 expression vector using a suitable transfection reagent. Co-transfection with a promiscuous Gα protein like Gα16 can enhance the calcium signal for receptors that do not primarily couple to the Gq pathway.[9]
-
After 24-48 hours, load the cells with Fluo-4 AM dye (e.g., 2-5 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare a dilution series of this compound in HBSS.
-
Use a FLIPR or a fluorescence microscope equipped for kinetic reading to measure the baseline fluorescence.
-
Add the this compound solutions to the wells and immediately start recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Analyze the data by calculating the change in fluorescence (ΔF) from the baseline (F0) (ΔF/F0). The peak fluorescence intensity corresponds to the maximal calcium response.
Western Blotting for ERK and Akt Phosphorylation
This protocol is used to determine the effect of this compound on the activation of key signaling pathways.
Materials:
-
Primary cortical neurons or a relevant cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound signaling pathway via mGluR5 activation.
Caption: General experimental workflows for this compound cell culture assays.
References
- 1. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective mGluR5 agonist this compound protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-3-Chloro-4-hydroxyphenylglycine (CHPG) in Aggressive Behavior Studies
Introduction
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key modulator of neuronal excitability and synaptic plasticity.[1] These receptors are highly concentrated in limbic brain structures, such as the amygdala and hippocampus, which are critically involved in emotional and motivational behaviors, including aggression.[2][3] The study of mGluR5's role in aggressive behavior provides a promising avenue for understanding the neurobiological underpinnings of this complex social behavior.
(S)-3-Chloro-4-hydroxyphenylglycine (CHPG) is a selective agonist for the mGluR5 receptor. Its utility in research lies in its ability to specifically activate this receptor subtype, allowing investigators to probe the downstream consequences of mGluR5 signaling. While the modulation of mGluR5 is a valid target for aggression research, with antagonists of mGluR5 showing anti-aggressive effects[3], direct activation of the receptor by this compound has not been shown to reduce aggression. In studies utilizing the resident-intruder paradigm in mice, this compound administration produced no significant effects on agonistic behavior across a range of doses.[2]
Therefore, the primary application of this compound in this context is not as an anti-aggression agent, but as a pharmacological tool to investigate the fundamental role of mGluR5 activation in the neural circuits governing aggression. Its use can help elucidate the complex contribution of the glutamatergic system to social and agonistic behaviors.
Data Presentation
The following table summarizes the quantitative findings from a key study investigating the effects of this compound on aggressive behavior in male mice using the isolation-induced aggression paradigm.
| Compound | Dose (mg/kg, i.p.) | Animal Model | Behavioral Test | Key Findings on Aggressive Behavior | Reference |
| This compound | 0.75, 1.5, 3, 6, 12 | Male Mice | Resident-Intruder | No significant effects on threat or attack behaviors were observed at any dose tested. | [2] |
Note: The data indicates that under the specific experimental conditions cited, this compound did not demonstrate anti-aggressive or pro-aggressive properties.
Experimental Protocols
A standard and widely used method for assessing aggressive behavior in rodents is the resident-intruder test .[4] The following protocol is a synthesized methodology based on established procedures for testing compounds like this compound.[2][3]
Objective: To assess the effect of this compound on agonistic behavior in male mice.
Materials:
-
(S)-3-Chloro-4-hydroxyphenylglycine (this compound)
-
Vehicle (e.g., sterile saline)
-
Adult male mice (e.g., CD-1 or C57BL/6 strain)
-
"Intruder" mice (group-housed, anosmic preferred to prevent olfactory-based submission)
-
Standard laboratory cages for residents
-
A neutral, clean observation arena (e.g., 40x40x40 cm)
-
Video recording equipment
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
Procedure:
-
Animal Housing and Habituation:
-
House experimental "resident" male mice individually for a period of at least 3-4 weeks to induce territorial aggression.[2][3]
-
Maintain a standard 12:12 hour light/dark cycle and provide ad libitum access to food and water.
-
House "intruder" mice in groups.
-
Handle all animals daily for at least one week prior to the experiment to acclimate them to the researcher.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., for doses of 0.75, 1.5, 3, 6, and 12 mg/kg).
-
Divide resident mice into experimental groups (one for each dose of this compound) and a control group (vehicle).
-
Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.[2]
-
-
Behavioral Testing (Resident-Intruder Paradigm):
-
Thirty minutes after injection, transfer the resident mouse to the neutral observation arena and allow it to acclimate for 5 minutes.[2]
-
Introduce an unfamiliar "intruder" mouse of similar weight into the arena.[4]
-
Key behaviors to score include:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.
-
Number of attacks: Frequency of biting, lunging, or wrestling.
-
Cumulative attack time: Total duration of all aggressive encounters.
-
Threat behaviors: Number of tail rattles, aggressive postures.
-
Non-aggressive social behaviors: Social sniffing, grooming.
-
Exploratory behaviors: Rearing, cage exploration.
-
-
-
Post-Test Procedure:
-
At the end of the 10-minute session, separate the animals and return them to their home cages.
-
Thoroughly clean the observation arena with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Score the recorded videos using behavioral analysis software or by a trained observer blind to the experimental conditions.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the this compound-treated groups with the vehicle control group.
-
Visualizations
Signaling Pathway
Caption: Simplified mGluR5 signaling cascade activated by this compound.
Experimental Workflow
Caption: Workflow for a resident-intruder aggression study.
Logical Relationship Diagram
Caption: Role of this compound as a probe for mGluR5 in aggression studies.
References
Application Notes and Protocols for Patch-Clamp Methodology in CHPG Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,5-Dihydroxyphenylglycine (CHPG) is a selective agonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5. These G-protein coupled receptors are predominantly expressed in the central nervous system and are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. The patch-clamp technique is an indispensable tool for elucidating the effects of this compound on neuronal excitability, ion channel function, and synaptic transmission with high temporal and spatial resolution.
These application notes provide detailed protocols for the application of this compound in whole-cell patch-clamp recordings from neurons in brain slices, along with a summary of expected quantitative effects and a visualization of the underlying signaling pathways.
Data Presentation
Table 1: Effects of this compound on Intrinsic Neuronal Properties
| Parameter | This compound Concentration | Cell Type | Effect | Reference |
| Induced Inward Current | 1 mM | Fast-Spiking Interneurons | 103 ± 9 pA | [1] |
| 1 mM | Regular-Spiking Pyramidal Neurons | 9 ± 3 pA | [1] | |
| Membrane Potential | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Depolarization from -61 ± 1 mV to -57 ± 1 mV | [2] |
| Input Resistance | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Increase to 112 ± 3% of baseline | [2] |
| Spike Number | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Increase to 186 ± 12% of baseline | [2] |
| First Interspike Interval | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Decrease to 67 ± 10% of baseline | [2] |
| Slow Afterhyperpolarization (sAHP) | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Decrease to 69 ± 10% of baseline | [2] |
Table 2: Effects of this compound on Synaptic Transmission
| Parameter | This compound Concentration | Synapse Type | Effect | Reference |
| mEPSC Amplitude | 1 mM | Excitatory synapses on Fast-Spiking and Regular-Spiking Pyramidal Neurons | Significant inhibitory effect | [3] |
| mEPSC Frequency | 1 mM | Excitatory synapses on Fast-Spiking and Regular-Spiking Pyramidal Neurons | No significant effect | [3] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for patch-clamp recordings.
Materials:
-
N-Methyl-D-glucamine (NMDG) cutting solution
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibrating microtome
-
Dissection tools
Protocol:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, carbogenated NMDG cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) in ice-cold, carbogenated NMDG cutting solution.
-
Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C and allow them to recover for 10-15 minutes.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to equilibrate for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller
-
Internal (pipette) solution
-
aCSF
-
This compound stock solution
Protocol:
-
Place a brain slice in the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Fill the pipette with the appropriate internal solution and mount it on the headstage of the micromanipulator.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
This compound Application
Protocol:
-
Prepare a stock solution of this compound in deionized water or a suitable solvent.
-
Dilute the stock solution to the desired final concentration in aCSF immediately before use.
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the effects of this compound for the desired duration (typically 5-15 minutes).
-
To study the reversibility of the effects, switch the perfusion back to the control aCSF (washout).
Voltage-Clamp Protocol for Investigating this compound-Induced Currents
Objective: To measure the direct postsynaptic currents induced by this compound.
Protocol:
-
Clamp the neuron at a holding potential of -70 mV.
-
Record the baseline holding current.
-
Apply this compound via the perfusion system.
-
Measure the change in holding current induced by this compound.
-
To investigate the voltage-dependence of the this compound-induced current, a series of voltage steps can be applied before and during this compound application.
Current-Clamp Protocol for Investigating this compound's Effects on Neuronal Excitability
Objective: To assess the impact of this compound on the firing properties of neurons.
Protocol:
-
Record the resting membrane potential of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and determine the baseline firing frequency, input resistance, and afterhyperpolarization characteristics.
-
Apply this compound via the perfusion system.
-
Repeat the current injection protocol to measure changes in firing frequency, membrane potential, and other intrinsic properties.
Solutions:
NMDG Cutting Solution (in mM):
-
92 NMDG
-
2.5 KCl
-
1.25 NaH2PO4
-
30 NaHCO3
-
20 HEPES
-
25 Glucose
-
2 Thiourea
-
5 Na-Ascorbate
-
3 Na-Pyruvate
-
0.5 CaCl2
-
10 MgSO4
-
pH 7.3-7.4, ~300-310 mOsm
Artificial Cerebrospinal Fluid (aCSF) (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
24 NaHCO3
-
5 HEPES
-
12.5 Glucose
-
2 CaCl2
-
2 MgSO4
-
pH 7.4, ~300-310 mOsm
K-Gluconate Based Internal Solution (for current-clamp) (in mM):
-
135 K-Gluconate
-
10 KCl
-
10 HEPES
-
0.2 EGTA
-
4 Mg-ATP
-
0.3 Na-GTP
-
10 Na2-Phosphocreatine
-
pH 7.3, ~290 mOsm
Cs-Based Internal Solution (for voltage-clamp, to isolate excitatory currents) (in mM):
-
135 Cs-MeSO3
-
10 CsCl
-
10 HEPES
-
0.2 EGTA
-
4 Mg-ATP
-
0.3 Na-GTP
-
10 Na2-Phosphocreatine
-
5 QX-314 (to block voltage-gated sodium channels)
-
pH 7.3, ~290 mOsm
Mandatory Visualization
Caption: Signaling pathway of this compound via group I mGluRs.
References
Application Notes and Protocols for 2-Chloro-5-hydroxyphenylglycine (CHPG) in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective agonist for the Group I metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5s are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4] this compound is a valuable pharmacological tool for investigating the specific contributions of mGluR5 to various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[5][6] These application notes provide detailed protocols for the use of this compound in studying synaptic plasticity in both in vitro and in vivo models.
Mechanism of Action
This compound selectively binds to and activates mGluR5, which is coupled to the Gαq G-protein.[7] This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] Elevated intracellular Ca2+ and DAG activate various downstream effectors, including protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and Akt pathways.[7][9] These signaling cascades ultimately modulate synaptic strength by regulating the phosphorylation state and trafficking of AMPA and NMDA receptors, as well as through the synthesis of proteins involved in synaptic plasticity.
Applications in Synaptic Plasticity Research
This compound is utilized in a variety of experimental paradigms to dissect the role of mGluR5 in synaptic function:
-
Modulation of Long-Term Potentiation (LTP): this compound can be used to investigate the contribution of mGluR5 to the induction and maintenance of LTP. Co-activation of mGluR5 and NMDA receptors has been shown to potentiate excitatory synaptic transmission.[6]
-
Induction of Long-Term Depression (LTD): this compound can induce a form of LTD that is dependent on mGluR5 activation and protein synthesis.[5] This allows for the specific study of mGluR-dependent LTD, independent of NMDAR-dependent LTD.[5]
-
Neuroprotection and Myelination: Studies have shown that this compound can exert neuroprotective effects and promote myelination, partly by stimulating the release of brain-derived neurotrophic factor (BDNF) from astrocytes.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to investigate synaptic plasticity.
Table 1: Electrophysiological Effects of this compound on Synaptic Transmission
| Parameter | Species/Model | This compound Concentration | Effect | Reference |
| Evoked EPSC Amplitude | Mouse Neocortical Slices | 1 mM | Inhibition in RSNP cells, smaller effect in FS cells | [1] |
| mEPSC Amplitude | Mouse Neocortical Slices | 1 mM | Significant inhibitory effect | [1] |
| mEPSC Frequency | Mouse Neocortical Slices | 1 mM | No significant effect | [1] |
| Paired-Pulse Ratio (PPR) | Mouse Neocortical Slices | 1 mM | No significant effect | [1] |
| LTP Magnitude (fEPSP slope) | Mouse Hippocampal Slices | Not Specified | Potentiation when co-applied with HFS | [9] |
| mEPSC AMPA | Primary Hippocampal Neurons | Not Specified | Potentiation (1.38 ± 0.09 fold) | [6] |
Table 2: Effects of this compound on Protein Expression and Signaling
| Protein/Pathway | Species/Model | This compound Concentration/Dose | Effect | Reference |
| Phospho-ERK | Rat Cortical Neurons (in vitro) | 1 mM | 212 ± 13% increase after injury | [9] |
| Phospho-ERK | Rat Brain (in vivo) | 250 nM (i.c.v.) | 156 ± 7% increase after injury | [9] |
| Phospho-Akt | Rat Cortical Neurons (in vitro) | 1 mM | 178 ± 9% increase after injury | [9] |
| Phospho-Akt | Rat Brain (in vivo) | 250 nM (i.c.v.) | 289 ± 10% increase after injury | [9] |
| Myelin Basic Protein (MBP) | Mouse Cuprizone Model | 40 mg/kg (i.p.) | Partial reversal of deficits | |
| Proteolipid Protein (PLP) | Mouse Cuprizone Model | 40 mg/kg (i.p.) | Total reversal of deficits | |
| Brain-Derived Neurotrophic Factor (BDNF) | Mouse Cuprizone Model | 40 mg/kg (i.p.) | Partial reversal of deficits |
Experimental Protocols
Protocol 1: Induction of mGluR-Dependent LTD in Hippocampal Slices
This protocol describes the chemical induction of LTD using this compound in acute hippocampal slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig with amplifier and data acquisition system
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., P14-P21 rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
-
LTD Induction:
-
Bath apply this compound (e.g., 50-100 µM) for a short duration (e.g., 5-10 minutes).
-
Wash out the this compound with regular aCSF.
-
Continue recording fEPSPs for at least 60 minutes post-application to observe the induction and maintenance of LTD.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-drug baseline period.
-
Plot the normalized fEPSP slope over time to visualize the induction of LTD.
-
Protocol 2: Western Blotting for Myelin Proteins
This protocol outlines the steps for quantifying changes in myelin protein expression following this compound treatment in vivo.
Materials:
-
Brain tissue from control and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against myelin proteins (e.g., MBP, PLP) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the myelin protein bands to the loading control.
-
Protocol 3: BDNF ELISA
This protocol describes the measurement of BDNF levels in brain tissue using a sandwich ELISA kit.
Materials:
-
Brain tissue from control and this compound-treated animals
-
PBS (phosphate-buffered saline)
-
Homogenizer
-
Commercial BDNF ELISA kit (follow manufacturer's instructions for specific reagents and buffers)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Rinse brain tissue in ice-cold PBS to remove excess blood.
-
Homogenize the tissue in PBS on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Assay:
-
Prepare BDNF standards and samples according to the kit's instructions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's protocol.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Determine the concentration of BDNF in the samples by interpolating their OD values from the standard curve.
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathway in synaptic plasticity.
Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
References
- 1. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Fragile X syndrome - Wikipedia [en.wikipedia.org]
- 4. Chemical induction of mGluR5- and protein synthesis--dependent long-term depression in hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Excitability and Heightened Magnitude of Long-Term Potentiation at Hippocampal CA3–CA1 Synapses in a Mouse Model of Neonatal Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Platform to Study Spiking Pattern Propagation in Modular Networks In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-5-hydroxyphenylglycine (CHPG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxyphenylglycine (CHPG). The information provided addresses common solubility and stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro-5-hydroxyphenylglycine (this compound)?
A1: 2-Chloro-5-hydroxyphenylglycine, also known as this compound, is a synthetic phenylglycine derivative. It is widely used in neuroscience research as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1] It has been instrumental in studying the roles of mGluR5 in various physiological and pathological processes.
Q2: What are the primary solubility characteristics of this compound?
A2: The solubility of this compound is dependent on the solvent and the pH. It is sparingly soluble in water but shows good solubility in alkaline solutions and some organic solvents. For detailed solubility data, please refer to Table 1.
Q3: How should solid this compound and its solutions be stored?
A3: Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are summarized in Table 2. In general, solid this compound should be stored at room temperature, while solutions should be prepared fresh or stored in aliquots at -20°C for up to one month.[2]
Q4: Are there known stability issues with this compound solutions?
A4: this compound solutions, particularly in aqueous buffers, can be susceptible to degradation over time, especially at room temperature. It is highly recommended to use freshly prepared solutions for experiments. If storage is necessary, aliquoting and freezing at -20°C can help maintain stability for a limited time.[2] For long-term experiments, it is advisable to periodically check the integrity of the solution using analytical methods like HPLC.
Q5: What are the key signaling pathways activated by this compound?
A5: As an mGluR5 agonist, this compound primarily activates the Gαq-protein signal transduction pathway. This leads to the activation of phospholipase C (PLC) and protein kinase C (PKC), and the mobilization of intracellular calcium.[3] Downstream of this, this compound has been shown to activate the ERK and Akt signaling pathways.[4][5][6] Additionally, this compound can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors.[1][7][8]
Troubleshooting Guides
Issue: Precipitation or Cloudiness in this compound Solutions
Q1: Why is my this compound solution not fully dissolved or appears cloudy?
A1: Several factors can contribute to the incomplete dissolution or precipitation of this compound:
-
Exceeding Solubility Limit: The concentration of this compound may be too high for the chosen solvent.
-
Incorrect Solvent: this compound has limited solubility in neutral aqueous solutions.
-
Low Temperature: The temperature of the solvent may be too low, reducing the solubility.
-
pH of the Solution: The pH of the aqueous solvent is critical; this compound is more soluble in alkaline conditions.
Q2: How can I dissolve this compound that has precipitated out of solution?
A2: If you observe a precipitate, you can try the following:
-
Gentle Warming: Warm the solution in a water bath (up to 45-60°C) while stirring.
-
Sonication: Sonicate the solution for short intervals to aid in dissolution.
-
pH Adjustment: For aqueous solutions, carefully add a small amount of 1M NaOH dropwise to increase the pH and improve solubility.
Q3: How can I prevent this compound from precipitating in my physiological buffer (e.g., PBS, aCSF)?
A3: Precipitation in physiological buffers is a common issue due to the near-neutral pH. To avoid this:
-
Prepare a Concentrated Stock Solution: First, dissolve this compound in a solvent where it is highly soluble, such as 1.1 equivalents of NaOH or DMSO, to create a concentrated stock solution.
-
Dilute into Final Buffer: Add the concentrated stock solution to your physiological buffer to achieve the final desired concentration. Ensure thorough mixing.
-
Check Final pH: After dilution, check the pH of your final working solution and adjust if necessary.
-
Work with Freshly Prepared Solutions: Whenever possible, prepare the working solution immediately before use.
Issue: Inconsistent Experimental Results
Q1: Could the stability of my this compound solution be the cause of inconsistent experimental outcomes?
A1: Yes, the degradation of this compound in solution can lead to a decrease in its effective concentration, resulting in experimental variability. It is crucial to adhere to proper storage conditions and use freshly prepared solutions to ensure reproducible results.
Q2: How can I assess the stability of my this compound solution?
A2: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate and quantify the parent this compound from its degradation products.
Quantitative Data Summary
Table 1: Solubility of 2-Chloro-5-hydroxyphenylglycine
| Solvent | Concentration | Reference |
| Water (Sodium Salt) | Up to 50 mM | [9] |
| DMSO (Sodium Salt) | Up to 50 mM | [9] |
| 1.1 eq. NaOH | Up to 100 mM | |
| 1 M NaOH | Soluble |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid | Room Temperature | Up to 6 months | |
| Stock Solutions | -20°C | Up to 1 month | [2] |
| -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in NaOH
Materials:
-
2-Chloro-5-hydroxyphenylglycine (MW: 201.61 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 20.16 mg of this compound powder.
-
Add the this compound powder to a sterile tube.
-
Add 900 µL of sterile water to the tube.
-
Slowly add 1.1 equivalents of 1 M NaOH (approximately 110 µL) while vortexing or stirring.
-
Continue to mix until the this compound is completely dissolved. The solution should be clear.
-
If necessary, adjust the final volume to 1 mL with sterile water.
-
This results in a 100 mM stock solution.
-
Store in aliquots at -20°C for up to one month.
Protocol 2: Preparation of a 1 mM this compound Working Solution in Phosphate-Buffered Saline (PBS)
Materials:
-
100 mM this compound stock solution in NaOH (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
In a sterile conical tube, add 9.9 mL of sterile PBS.
-
Add 100 µL of the 100 mM this compound stock solution to the PBS.
-
Mix the solution thoroughly by gentle inversion.
-
Check the pH of the final solution and adjust to 7.4 if necessary using dilute HCl or NaOH.
-
Sterile-filter the final 1 mM working solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the working solution immediately for your experiments.
Protocol 3: General Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound at 105°C for 48 hours.
-
Photodegradation: this compound solution exposed to UV light (254 nm) for 24 hours.
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the solution (and solid for thermal stress) to the different stress conditions listed above.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take a sample from each condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: this compound activation of the mGluR5 signaling cascade.
Caption: this compound-mediated potentiation of NMDA receptor activity.
Caption: Workflow for preparing a this compound working solution.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. Solved Phosphate-buffered saline (PBS) solutions are meant | Chegg.com [chegg.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 9. [PDF] Validated Stability Indicating Chromatographic Method for the Simultaneous Estimation of Camylofin with NSAID Drugs and a New Approach of Method Transfer from Classical HPLC to a Modern UPLC Instrument | Semantic Scholar [semanticscholar.org]
optimizing 2-Chloro-5-hydroxyphenylglycine concentration for experiments
Welcome to the technical support center for 2-Chloro-5-hydroxyphenylglycine (CHPG). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro-5-hydroxyphenylglycine (this compound) and what is its primary mechanism of action?
2-Chloro-5-hydroxyphenylglycine, also known as this compound, is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It is an orthosteric ligand, meaning it binds to the same site as the endogenous ligand, glutamate.[4] While it is widely used for its selectivity for mGluR5, some evidence suggests it may also activate mGluR1 with similar efficacy and potency.[4][5]
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Chemical Formula | C8H8ClNO3 |
| Molar Mass | 201.6 g/mol [1] |
| Appearance | White solid |
| CAS Number | 170846-74-9[2] |
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at 2-8°C. If you need to prepare stock solutions, it is recommended to prepare them fresh on the day of the experiment. If storage of solutions is necessary, they can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[6]
Q4: What are the solubility properties of this compound?
This compound is available as a free acid and as a sodium salt. The sodium salt has better solubility in aqueous solutions.
| Solvent | Solubility |
| Water (sodium salt) | Soluble up to 50 mM[7] |
| DMSO | Soluble up to 50 mM[7] |
| 1 M NaOH | Soluble[1] |
Troubleshooting Guide
Q5: I am not observing the expected effect of this compound in my mGluR5-expressing cells. What could be the issue?
Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is always best to use freshly prepared solutions.[6]
-
Cell Health: Poor cell health can impact receptor expression and signaling. Ensure your cells are healthy and in the logarithmic growth phase.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the response. Consider optimizing assay parameters such as incubation time and cell density.
Q6: I am observing off-target effects in my experiments. Could this compound be activating other receptors?
While this compound is known as a selective mGluR5 agonist, some studies have shown that it can also activate mGluR1 with similar potency.[4][5] If you suspect off-target effects, consider the following:
-
Use of Antagonists: To confirm that the observed effect is mediated by mGluR5, use a selective mGluR5 antagonist, such as 6-methyl-2-(phenylethynyl)-pyridine (MPEP), in a control experiment.[8] The effect of this compound should be blocked by the antagonist.
-
Control Cell Lines: Use a parental cell line that does not express mGluR5 as a negative control to identify non-specific effects of the compound.
Q7: How can I optimize the concentration of this compound for my in vitro experiments?
The optimal concentration of this compound will depend on the specific assay and cell type. A common starting point is to perform a dose-response experiment.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for measuring mGluR5 activation by this compound in a cell-based assay.
-
Cell Preparation:
-
Plate Chinese Hamster Ovary (CHO) cells stably expressing mGluR5a into a 96-well black, clear-bottom plate.
-
Culture the cells overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 1 hour.
-
-
This compound Preparation:
-
Prepare a 2X stock solution of this compound at various concentrations in an appropriate assay buffer.
-
-
Calcium Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Add the 2X this compound solutions to the wells.
-
Measure the fluorescence intensity at an appropriate wavelength (e.g., 485 nm excitation / 525 nm emission for Fluo-4) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response. In CHO cells expressing mGluR5a, the EC50 for calcium mobilization was found to be 750 µM.[1]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chlorohydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 3. (RS)-2-chloro-5-hydroxyphenylglycine (this compound) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R,S)-CHPG |(R,S)-2-Amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | mGluR5 agonist | Hello Bio [hellobio.com]
- 7. (RS)-2-Chloro-5-hydroxyphenylglycinesodiumsalt CAS#: 1303993-73-8 [m.chemicalbook.com]
- 8. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R,S)-a-cyclopropyl-4-phosphonophenylglycine (CHPG)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the degradation of CHPG in experimental buffers. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the stability and efficacy of this compound in their experiments.
Important Note on this compound Nomenclature: The acronym "this compound" can refer to two distinct compounds in scientific literature. To avoid ambiguity, this guide will address both:
-
(R,S)-2-Chloro-5-hydroxyphenylglycine: A selective agonist for the metabotropic glutamate receptor 5 (mGluR5).
-
(R,S)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG): A potent antagonist of group II and group III metabotropic glutamate receptors (mGluRs).[1]
Please identify the specific compound you are using to apply the correct guidance.
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound degradation in experimental buffers?
The primary degradation pathway for phenylglycine derivatives like (R,S)-2-Chloro-5-hydroxyphenylglycine in aqueous solutions is racemization, particularly under basic conditions. The α-proton of the glycine moiety is susceptible to abstraction, leading to a loss of stereospecificity and, consequently, a reduction in biological activity. For CPPG, while specific degradation pathways in solution are less characterized, hydrolysis of the phosphono group could be a potential concern, especially at extreme pH values.
2. What are the ideal storage conditions for this compound and its solutions?
For optimal stability, both solid this compound and CPPG should be stored under the conditions specified by the manufacturer. General recommendations are provided in the table below.
3. Which buffers are recommended for experiments involving this compound?
HEPES and Tris-HCl are commonly used buffers for in vitro assays involving metabotropic glutamate receptors.[2][3] The choice of buffer should always be validated for compatibility with the specific experimental setup. It is crucial to ensure the final pH of the working solution is within the optimal range for the compound's stability.
4. Can I autoclave my buffer after adding this compound?
No, you should not autoclave buffers containing this compound. The high temperatures will likely cause significant degradation of the compound. Prepare your buffers, autoclave or filter-sterilize them, and then add this compound from a stock solution under sterile conditions.
5. How can I detect if my this compound solution has degraded?
Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the expected biological activity in your assay compared to a freshly prepared standard can also be an indicator of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the working buffer. | Prepare fresh this compound solutions for each experiment. If using a stored stock solution, ensure it has been stored correctly and for a limited time. Consider preparing a new stock solution. |
| Incorrect pH of the experimental buffer. | Verify the pH of your buffer after all components, including this compound, have been added. Adjust as necessary to maintain a pH within the optimal stability range (ideally near neutral). | |
| Racemization of (R,S)-2-Chloro-5-hydroxyphenylglycine. | Avoid preparing or storing solutions of (R,S)-2-Chloro-5-hydroxyphenylglycine in basic buffers (pH > 7.5) for extended periods. | |
| Precipitation observed in the this compound solution. | Poor solubility of this compound in the chosen buffer. | Ensure the final concentration of this compound does not exceed its solubility limit in your experimental buffer. For compounds with low aqueous solubility, consider using a co-solvent like DMSO for the stock solution, and ensure the final DMSO concentration in the assay is low and does not affect the experimental outcome. |
| Buffer incompatibility. | Test the solubility and stability of this compound in a small volume of your complete experimental buffer before preparing a large batch. |
Data Summary Tables
Table 1: Solubility and Storage Recommendations for (R,S)-2-Chloro-5-hydroxyphenylglycine
| Parameter | Recommendation |
| Solubility | Soluble in 1M NaOH. |
| Storage (Solid) | Store at room temperature. |
| Storage (Solutions) | Prepare fresh. If necessary, store aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
Table 2: Solubility and Storage Recommendations for CPPG
| Parameter | Recommendation |
| Solubility | Soluble in 1 M sodium hydroxide.[4] |
| Storage (Solid) | Store at -20°C. Stable for at least 4 years.[4] |
| Storage (Solutions) | Information on solution stability is limited. It is highly recommended to prepare solutions fresh on the day of use. If storage is unavoidable, aliquot and store at -20°C for the shortest possible duration. |
Experimental Protocols
Protocol for Preparation of a this compound Working Solution
-
Prepare the Stock Solution:
-
Accurately weigh the required amount of solid (R,S)-2-Chloro-5-hydroxyphenylglycine or CPPG.
-
To prepare a high-concentration stock solution, dissolve the compound in an appropriate solvent. For (R,S)-2-Chloro-5-hydroxyphenylglycine, this could be 1M NaOH. For CPPG, 1M NaOH is also a suitable solvent for initial solubilization.[4] For both, a common alternative for stock solutions is DMSO.
-
Ensure complete dissolution. Gentle vortexing or sonication may be required.
-
-
Prepare the Experimental Buffer:
-
Prepare your desired experimental buffer (e.g., HEPES-buffered saline, Tris-buffered saline) at the correct pH and ionic strength.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Prepare the Working Solution:
-
On the day of the experiment, dilute the stock solution into the sterile experimental buffer to achieve the final desired concentration.
-
Mix thoroughly by gentle inversion.
-
Verify the final pH of the working solution and adjust if necessary.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. znaturforsch.com [znaturforsch.com]
- 4. The selective mGluR5 agonist this compound protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of (S)-3-Chloro-4-hydroxyphenylglycine (CHPG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective metabotropic glutamate receptor 5 (mGluR5) agonist, (S)-3-Chloro-4-hydroxyphenylglycine (CHPG), in in vivo models.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | - Low solubility in the chosen vehicle.- The final concentration of the organic co-solvent (e.g., DMSO) is too low after dilution in an aqueous buffer.- The pH of the final solution is not optimal for this compound solubility. | - Increase the percentage of the organic co-solvent in the final solution. For in vivo use, the final concentration of DMSO should ideally be kept below 10%, and preferably under 5%, to minimize toxicity.[1]- Gently warm the solution to aid dissolution. Ensure the solution cools to room temperature before administration.- Use a different co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG) or other biocompatible solvents.- Adjust the pH of the aqueous vehicle. The solubility of many compounds is pH-dependent. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the prepared solution.- Incorrect dosage or administration route.- Low bioavailability or poor penetration of the blood-brain barrier (BBB). | - Prepare fresh solutions of this compound for each experiment. It is not recommended to store aqueous solutions of similar compounds for more than one day.[2]- Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protect from light.[3]- Verify the calculated dose and the accuracy of the administration technique.- For central nervous system (CNS) targets, consider direct administration routes such as intracerebroventricular (ICV) injection to bypass the BBB.[4] |
| Adverse effects or toxicity in animal models | - Toxicity of the vehicle, particularly with high concentrations of organic solvents like DMSO.- Off-target effects of this compound, especially at high concentrations.- The administration procedure itself may be causing stress or injury. | - Perform a vehicle-only control group to assess the effects of the solvent system.- Reduce the concentration of the organic co-solvent in the final injection volume.- Conduct a dose-response study to determine the optimal therapeutic window and identify the maximum tolerated dose.- Refine the administration technique to minimize tissue damage and animal stress. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for dissolving this compound for in vivo use?
A1: For compounds with low aqueous solubility like this compound, a common approach is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with a sterile aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration for injection. It is crucial to ensure that the final concentration of the organic solvent is minimized to avoid toxicity.[1]
Q2: How should this compound solutions be stored?
A2: Powdered this compound is generally stable when stored at -20°C. Stock solutions of similar compounds in DMSO are typically stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Aqueous dilutions should be prepared fresh before each experiment and are not recommended for storage for more than one day.[2] Solutions should also be protected from light to prevent photodegradation.[3]
Q3: What is the solubility of this compound in common vehicles?
A3: Specific quantitative solubility data for (S)-CHPG in various solvent mixtures is limited in publicly available literature. However, for a related compound, (R,S)-3-Hydroxyphenylglycine, the solubility in DMSO is approximately 5 mg/mL and in PBS (pH 7.2) is approximately 10 mg/mL.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent composition for your desired concentration.
Dosing and Administration
Q4: What is a typical effective dose of this compound in vivo?
A4: The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific research question. One study in a mouse model of traumatic brain injury reported neuroprotective effects with an intracerebroventricular (ICV) injection of 250 nM this compound in a 5 µl volume.[5] It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q5: What are the common routes of administration for this compound?
A5: The choice of administration route depends on the target organ and the desired systemic exposure. For targeting the central nervous system, direct administration methods like intracerebroventricular (ICV) or intrathecal injections can be used to bypass the blood-brain barrier.[4] For systemic administration, intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections are common. The bioavailability and BBB penetration of this compound following systemic administration have not been well characterized.
Q6: Does this compound cross the blood-brain barrier (BBB)?
A6: There is limited specific data on the BBB permeability of this compound. The ability of small molecules to cross the BBB is influenced by factors such as lipid solubility, molecular weight, and hydrogen bonding capacity.[6] Phenylglycine derivatives, in general, may have some capacity to cross the BBB, but this needs to be empirically determined for this compound. For guaranteed CNS delivery, direct administration methods are recommended.
Mechanism of Action
Q7: What is the primary target of this compound?
A7: this compound is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[5] However, some evidence suggests that it can also activate mGluR1 with similar potency.[7] Both mGluR1 and mGluR5 are Group I mGluRs.
Q8: What signaling pathways are activated by this compound?
A8: As a Group I mGluR agonist, this compound activates the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this, this compound has been shown to activate the ERK and Akt signaling pathways.[5][8]
Experimental Protocols
Preparation of this compound for Intracerebroventricular (ICV) Injection
This protocol is adapted from a study using this compound in a mouse model of traumatic brain injury.[5]
Materials:
-
(S)-3-Chloro-4-hydroxyphenylglycine (this compound) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution:
-
Dissolve a known weight of this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare an intermediate dilution (if necessary):
-
Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the DMSO stock solution in sterile saline or aCSF.
-
-
Prepare the final injection solution:
-
On the day of the experiment, dilute the stock solution or intermediate dilution to the final desired concentration (e.g., 250 nM) using sterile saline or aCSF.
-
Ensure the final concentration of DMSO is as low as possible (ideally <1%).
-
Vortex the final solution gently before loading it into the injection syringe.
-
Visualizations
mGluR5 Signaling Pathway
Caption: mGluR5 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo this compound Administration
Caption: General workflow for in vivo experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-Cerebroventricular (ICV) Route In Mice For Administrating Gene Therapy Products [drugdiscoveryonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Technical Support Center: Dose-Response Analysis of 2-Chloro-5-hydroxyphenylglycine (CHPG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxyphenylglycine (CHPG), a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro-5-hydroxyphenylglycine (this compound) and what is its primary mechanism of action?
A1: 2-Chloro-5-hydroxyphenylglycine (this compound) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR). While sometimes considered selective for mGluR5, studies have shown it can also activate the metabotropic glutamate receptor 1 (mGluR1) with similar potency[1][2]. Both mGluR1 and mGluR5 are part of the Group I mGluRs and are coupled to the Gq/11 G-protein. Upon activation by an agonist like this compound, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Q2: What is the typical EC50 for this compound?
A2: The half-maximal effective concentration (EC50) for this compound can vary depending on the experimental system. For mGluR5b expressed in rat superior cervical ganglion (SCG) neurons, the apparent EC50 for calcium current inhibition is approximately 60 μM[1]. In HEK293 cells transfected with an mGluR5-luciferase reporter system, a concentration of 1 mM this compound has been shown to induce a robust signal corresponding to mGluR5 activation.
Q3: How should I prepare and store this compound solutions?
A3: For in vitro experiments, this compound can be dissolved in aqueous buffers. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquots can be stored at -20°C for short periods. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity. The stability of this compound in cell culture media over long incubation periods should be empirically determined for your specific experimental conditions.
Q4: What are some common assays to measure the dose-response of this compound?
A4: Common assays for determining the dose-response to this compound include:
-
Intracellular Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration following mGluR5 activation. Fluorescent calcium indicators like Fura-2, Fluo-4, or genetically encoded calcium indicators are used.
-
Inositol Phosphate (IP) Accumulation Assays: A more direct measure of Gq-coupled receptor activation is the accumulation of inositol phosphates, particularly inositol monophosphate (IP1), which is a stable downstream metabolite of IP3. Homogeneous Time-Resolved Fluorescence (HTRF) based IP-One assays are a common and robust method for this.
-
Reporter Gene Assays: In this approach, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the mGluR5 signaling pathway (e.g., a serum response element).
Dose-Response Data
The following tables summarize quantitative data for this compound from published studies.
Table 1: Dose-Response of this compound on mGluR5b-mediated Calcium Current Inhibition in Rat SCG Neurons
| This compound Concentration | Average Calcium Current Inhibition (%) |
| 10 μM | ~5 |
| 30 μM | ~15 |
| 100 μM | ~30 |
| 300 μM | ~40 |
| 1 mM | ~45 |
| 3 mM | ~50 |
Data adapted from a study on mGluR5b expressed in rat superior cervical ganglion neurons.
Table 2: Activity of this compound in an mGluR5-Luciferase Reporter Assay in HEK293 Cells
| Compound | Concentration | Response |
| This compound | 1 mM | Induces luciferase signal corresponding to mGluR5 activation |
This data indicates that 1 mM this compound is an effective concentration for activating mGluR5 in this specific reporter assay system.
Experimental Protocols
Detailed Protocol: Inositol Monophosphate (IP1) Accumulation Assay using HTRF
This protocol outlines the steps for performing a dose-response analysis of this compound using a commercially available IP-One HTRF assay kit. This assay quantifies the accumulation of IP1, a stable downstream product of the Gq signaling cascade.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (typically provided in the HTRF kit)
-
This compound stock solution
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the mGluR5-expressing HEK293 cells into a white, low-volume 384-well plate at a density optimized for your cell line (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentrations.
-
-
Assay Protocol:
-
On the day of the experiment, remove the cell culture medium from the wells.
-
Add the appropriate volume of the 2x this compound dilutions to the wells. Include a vehicle control (assay buffer without this compound).
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow for IP1 accumulation.
-
Following the incubation, add the IP1-d2 conjugate and the anti-IP1 cryptate solutions to all wells as per the kit manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (typically 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | - Low receptor expression in cells.- Inefficient G-protein coupling.- Suboptimal assay conditions (e.g., incubation time, cell number).- Degradation of this compound. | - Verify receptor expression levels using techniques like Western blot or qPCR.- Ensure the cell line has the necessary G-proteins for efficient coupling.- Optimize cell density and agonist incubation time.- Prepare fresh this compound solutions for each experiment. |
| High Background Signal | - Constitutive activity of the receptor.- Non-specific binding of assay reagents.- Autofluorescence of compounds or plates. | - Use a cell line with lower basal receptor activity or treat with an inverse agonist to reduce background.- Ensure proper washing steps if applicable to the assay.- Use plates designed for fluorescence assays and check for compound autofluorescence. |
| Inconsistent Results (High Variability) | - Inconsistent cell numbers per well.- Pipetting errors.- Edge effects in the microplate.- this compound instability or precipitation at high concentrations. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.- Visually inspect this compound solutions for any signs of precipitation, especially at higher concentrations. Consider using a different solvent or sonication if solubility is an issue. |
| No Response or Very Weak Response to this compound | - Incorrect this compound concentration range.- Inactive this compound.- Cell line not responsive.- Incorrect assay setup. | - Perform a wider range of this compound concentrations to ensure the active range is covered.- Verify the identity and purity of the this compound stock.- Use a positive control agonist for mGluR5 to confirm cell line responsiveness.- Double-check all assay parameters and reagent preparations. |
Visualizations
Caption: Gq signaling pathway activated by this compound.
Caption: Experimental workflow for this compound dose-response analysis.
References
CHPG Technical Support Center: Ensuring Stability in Long-Term Cell Culture Experiments
Welcome to the technical support center for (S)-3,5-DHPG (CHPG), a selective agonist of metabotropic glutamate receptor 5 (mGluR5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in long-term cell culture experiments and to offer troubleshooting strategies for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (S)-3,5-Dihydrophenylglycine, is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). It is also known to activate mGluR1 at higher concentrations. Its primary mechanism involves binding to and activating mGluR5, a Gq-protein coupled receptor, which initiates a downstream signaling cascade involving phospholipase C (PLC), inositol triphosphate (IP3), and diacylglycerol (DAG). This signaling ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC) and other downstream pathways like the ERK and Akt signaling pathways.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile water or DMSO. Once prepared, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: How stable is this compound in cell culture media at 37°C?
A3: While specific quantitative data on the degradation kinetics of this compound in various cell culture media at 37°C is not extensively available in public literature, the stability of small molecules in aqueous solutions is influenced by factors such as pH, temperature, and the presence of enzymes or other reactive components in the media. It is best practice to assume that some degradation may occur over extended periods in culture. For long-term experiments, it is advisable to refresh the media with freshly diluted this compound at regular intervals to maintain a consistent effective concentration.
Q4: What are the potential consequences of this compound degradation in my experiments?
A4: Degradation of this compound can lead to a decrease in its effective concentration, potentially resulting in reduced or inconsistent activation of mGluR5. This could manifest as diminished or variable downstream signaling events and cellular responses over the course of a long-term experiment. The degradation products of this compound are not well-characterized in the context of cell culture, and it is unknown if they possess any biological activity or cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or diminishing cellular response to this compound over time. | Degradation of this compound in the cell culture medium at 37°C. | 1. Refresh the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 2. Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate (see Experimental Protocols section). 3. Ensure proper storage of this compound stock solutions to prevent initial degradation. |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions or degradation of stock solutions. | 1. Use a freshly thawed aliquot of this compound stock solution for each experiment. 2. Ensure accurate and consistent dilution of the stock solution to the final working concentration. 3. Vortex the working solution thoroughly before adding it to the cell culture medium. |
| Unexpected or off-target effects observed. | 1. this compound concentration may be too high, leading to activation of other receptors (e.g., mGluR1). 2. Degradation products of this compound may have unknown biological activity. | 1. Perform a dose-response curve to determine the optimal and most specific concentration of this compound for your cell type and assay. 2. Consider using a more selective mGluR5 agonist if off-target effects are suspected. 3. Minimize degradation by frequently refreshing the medium with fresh this compound. |
Quantitative Data on this compound Stability
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | Initial Concentration | 100 |
| 24 | Measured Concentration | Calculated % |
| 48 | Measured Concentration | Calculated % |
| 72 | Measured Concentration | Calculated % |
| 96 | Measured Concentration | Calculated % |
| 120 | Measured Concentration | Calculated % |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium using LC-MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, nuclease-free water or DMSO for stock solution
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
LC-MS system with a suitable C18 column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (a structurally similar, stable molecule not present in the medium)
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Prepare Spiked Medium: Dilute the this compound stock solution in your cell culture medium to a final concentration relevant to your experiments (e.g., 100 µM). Prepare a sufficient volume for all time points.
-
Time Course Incubation:
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72, 96, 120 hours).
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample Collection:
-
At each time point, remove one tube from the incubator.
-
Immediately add the internal standard to a known final concentration.
-
Store the sample at -80°C until analysis. The T=0 sample should be processed immediately without incubation.
-
-
Sample Preparation for LC-MS:
-
Thaw the samples.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase (e.g., 10% ACN with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the prepared samples onto the LC-MS system.
-
Develop a suitable gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for this compound and the internal standard in positive or negative ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard at each time point.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Normalize the ratios for all time points to the T=0 time point to determine the percent of this compound remaining.
-
Plot the percent remaining versus time to visualize the degradation profile and calculate the half-life.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Simplified mGluR5 signaling cascade initiated by this compound.
common pitfalls in experiments with 2-Chloro-5-hydroxyphenylglycine
Welcome to the technical support center for 2-Chloro-5-hydroxyphenylglycine (CHPG). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
2-Chloro-5-hydroxyphenylglycine (this compound) is widely recognized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is frequently used in research to investigate the role of mGluR5 in various physiological and pathological processes. However, it is crucial to be aware that some studies have demonstrated that this compound can also activate mGluR1 with similar potency and efficacy, which can be a significant experimental pitfall if not accounted for.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage of this compound are critical for maintaining its stability and activity.
-
Solubility: this compound is soluble in water (up to 50 mM) and DMSO (up to 50 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the culture medium.
-
Storage of Solid Form: When stored as a solid at room temperature and in a tightly sealed vial, this compound can be stable for up to 6 months.
-
Storage of Solutions: Once dissolved, it is recommended to aliquot stock solutions and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell type, assay, and specific experimental conditions. Based on published literature, the concentration range can span from micromolar to millimolar levels.
| Application | Typical Concentration Range | Reference |
| Neuroprotection Assays | 10 µM - 1 mM | [1][4] |
| Oligodendrocyte Differentiation | 30 µM | [5][6] |
| Calcium Current Modulation | 10 µM - 3 mM | [3] |
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been successfully used in animal models. For instance, it has been administered via injection to study its effects on traumatic brain injury.[1][4] The specific dosage and administration route will depend on the animal model and research question.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: this compound Precipitation in Aqueous Solutions
A common problem encountered is the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer like PBS or cell culture medium.[7][8]
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | While this compound is water-soluble, high concentrations made from a DMSO stock can crash out of solution. Try making an intermediate dilution in a small volume of the final buffer before adding it to the total volume. |
| Final DMSO Concentration | Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.[9] |
| Buffer pH | The pH of your buffer can influence the solubility of this compound. Ensure your PBS or media is at the correct physiological pH. |
| Temperature | If precipitation occurs upon cooling, gentle warming in a water bath (45-60°C) can help redissolve the compound. However, be cautious about the temperature sensitivity of other components in your solution. |
Issue 2: Inconsistent or Unexpected Experimental Results
Variability in results can be frustrating. Here are some potential factors related to this compound that could contribute to this issue.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects: As mentioned, this compound can activate mGluR1 in addition to mGluR5.[3] To confirm that the observed effect is mediated by mGluR5, consider using a selective mGluR5 antagonist, such as MPEP, in a control experiment.[3]
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[1]
-
Cell Line Specificity: The expression levels of mGluR1 and mGluR5 can vary between different cell lines and primary cultures. It is advisable to characterize the receptor expression profile of your experimental system.
Experimental Protocols & Visualizations
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
Caption: A generalized workflow for preparing and using this compound in cell-based experiments.
This compound-Mediated Signaling Pathway
This compound, by activating mGluR5, can trigger downstream signaling cascades, including the ERK and Akt pathways, which are often associated with neuroprotection and cell survival.[1][4]
Caption: Simplified signaling pathway initiated by this compound binding to mGluR5.
This technical support guide is intended to be a living document and will be updated as more information becomes available. We encourage users to consult the primary literature for detailed experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (RS)-2-chloro-5-hydroxyphenylglycine (this compound) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective mGluR5 agonist this compound protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The mGluR5 Agonist, this compound, Enhances Numbers of Differentiated Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Ensuring Consistent Results with CHPG in Functional Assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results when using (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), which is a G-protein coupled receptor (GPCR). Upon binding, this compound activates mGluR5, which typically couples to Gαq/11 proteins. This activation initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[1][2][3] While highly selective for mGluR5, some studies have shown that this compound can also activate mGluR1, another Group I mGluR, with similar potency in certain systems.[4] It generally shows no activity at Group II (mGluR2/3) or Group III (mGluR4/6/7/8) receptors.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound. Always refer to the manufacturer's Certificate of Analysis (CoA) for specific recommendations. General guidelines are as follows:
-
Solid Form: Store at room temperature or as indicated by the supplier.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., water or DMSO). Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Repeated freeze-thaw cycles can degrade the compound and introduce variability.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound depends on whether it is in its standard form or as a sodium salt.
-
This compound: Soluble in 1.1 equivalents of NaOH (up to 100 mM).
-
This compound Sodium Salt: Readily soluble in water and DMSO (up to 50 mM).
When preparing stock solutions, use high-purity solvents. Ensure the compound is fully dissolved by vortexing. For cell-based assays, it is crucial to determine the final concentration of the solvent (e.g., DMSO) in the assay medium and ensure it is at a low, non-toxic level (typically ≤ 0.1%).
Quantitative Data
For reproducible experiments, it is essential to be aware of the physicochemical properties of this compound. The values can vary slightly between batches, so always consult the batch-specific Certificate of Analysis.
Table 1: Physicochemical Properties of this compound & this compound Sodium Salt
| Property | This compound | This compound Sodium Salt |
| Formula | C₈H₈ClNO₃ | C₈H₇ClNNaO₃ |
| Molecular Weight | 201.61 g/mol | 223.59 g/mol |
| Purity | Typically ≥99% (HPLC) | Typically ≥99% (HPLC) |
| CAS Number | 170846-74-9 | 1303993-73-8 |
Table 2: Potency of this compound in Functional Assays
| Parameter | Value | Assay Context |
| EC₅₀ | ~60 µM | Calcium current inhibition in SCG neurons expressing rat mGluR5b.[4] |
| EC₅₀ | 500 µM (effective conc.) | Induced oscillatory increases in intracellular calcium in cultured rat DRG neurons.[3][5] |
Note: The half-maximal effective concentration (EC₅₀) is a measure of a drug's potency and represents the concentration at which it produces 50% of its maximal effect.[6][7][8] EC₅₀ values are highly dependent on the specific assay conditions, cell type, and receptor expression levels. The values presented are for guidance only.
Troubleshooting Guide
Issue 1: Inconsistent Dose-Response Curves
Q: Why am I seeing significant variability in my this compound dose-response curves between experiments?
A: Variability in dose-response curves is a common issue in functional assays and can stem from several factors. Here are the key areas to investigate:
-
Cell Health and Density:
-
Inconsistent Cell Number: Ensure you are plating the same number of cells for each experiment. Cell density is a critical parameter that can affect results.[9]
-
High Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered receptor expression and signaling.
-
Cell Viability: Regularly check the viability of your cells. Only use healthy, confluent cells for your assays.
-
-
Reagent Preparation and Handling:
-
Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Thorough Mixing: Ensure all solutions are mixed thoroughly before adding them to the assay plate.
-
-
Assay Conditions:
-
Incubation Times: Optimize and standardize the stimulation time with this compound. For some assays, equilibrium might be reached quickly, while others require longer.[9]
-
Buffer Composition: Use a consistent, high-quality stimulation buffer for all experiments.
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Explain what is EC50? [synapse.patsnap.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. revvity.com [revvity.com]
Technical Support Center: Optimizing (S)-3,5-DHPG (CHPG) In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective metabotropic glutamate receptor 5 (mGluR5) agonist, CHPG.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in in vitro experiments?
A1: The optimal incubation time for this compound is highly dependent on the cell type, the specific downstream signaling pathway being investigated, and the desired experimental outcome. Published studies report a wide range of effective incubation times, from minutes for rapid signaling events to several days for assessing long-term effects like cellular differentiation. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q2: What is a typical concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly between different cell lines and primary cultures. A concentration-response (dose-response) experiment is essential to determine the optimal concentration for your specific cell type and assay. Below is a summary of concentrations used in various studies.
Q3: What are the primary downstream signaling pathways activated by this compound?
A3: this compound, as an mGluR5 agonist, primarily activates the Gq alpha subunit of the G-protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Downstream of these initial events, this compound has been shown to modulate the ERK and Akt signaling pathways.[1]
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is typically soluble in aqueous solutions. For a stock solution, dissolve this compound in sterile, deionized water or a buffer such as PBS. To enhance solubility, gentle warming or the addition of a small amount of NaOH may be necessary. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Is this compound selective for mGluR5?
A5: this compound is considered a selective agonist for mGluR5. However, like any pharmacological tool, the possibility of off-target effects should be considered, especially at high concentrations. It is advisable to include appropriate controls, such as using an mGluR5 antagonist (e.g., MPEP) to confirm that the observed effects are mediated by mGluR5 activation.
Troubleshooting Guides
Issue 1: No or Weak Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration for your cell type and assay. Start with a broad range (e.g., 1 µM to 1 mM). |
| Inappropriate Incubation Time | Conduct a time-course experiment to determine the peak response time for the specific signaling event you are measuring (e.g., 5, 15, 30, 60 minutes for phosphorylation events). |
| Low mGluR5 Expression | Verify mGluR5 expression in your cell model using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a cell line with higher endogenous expression or a transient/stable overexpression system. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Receptor Desensitization/Internalization | Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Consider shorter incubation times or lower concentrations. Pre-incubation with an antagonist can sometimes help to assess this. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Stressors like high passage number or contamination can alter cellular responses. |
Issue 2: High Background Signal or Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Basal mGluR5 Activity | Some cell types may exhibit basal mGluR5 activity. Serum starvation prior to this compound treatment can help reduce background signaling. |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates to minimize variability. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of this compound and other reagents. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill them with media or PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the media after adding this compound to ensure it has fully dissolved and not precipitated. If solubility is an issue, consider using a different solvent for the stock solution (e.g., DMSO at a final concentration of <0.1%). |
Data Presentation
Table 1: Summary of this compound Concentrations and Incubation Times in In Vitro Studies
| Cell Type | Assay | This compound Concentration | Incubation Time | Reference |
| Primary Cortical Neurons | Neuroprotection (LDH assay) | 1 mM | 30 minutes pre-injury | [1] |
| BV2 Microglial Cells | Cell Viability | 10-500 µM | 24 hours | [2] |
| BV2 Microglial Cells | Apoptosis Assay | 0.5 mM | 30 minutes | [2] |
| Human iPSC-derived Oligodendrocytes | Differentiation Assay | 30 µM | 5 days | |
| Purified Human OPCs | Differentiation Assay | 30 µM | 3 days | |
| Thalamic Slices | Electrophysiology | 500 µM | 5 minutes | [3] |
Experimental Protocols
Protocol 1: ERK Phosphorylation Assay by Western Blot
This protocol outlines the steps to assess the phosphorylation of ERK1/2 in response to this compound treatment.
Materials:
-
Cell culture plates and appropriate media
-
This compound stock solution
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 4-6 hours. This step helps to reduce basal ERK phosphorylation.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the optimized incubation time. Include a vehicle control (the solvent used for the this compound stock solution).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Protocol 2: Calcium Imaging with Fluo-4 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm) and a camera for time-lapse imaging.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for live-cell imaging.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with fresh HBSS to remove excess dye.
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire a baseline fluorescence reading for a few minutes before adding this compound.
-
Add the desired concentration of this compound to the imaging buffer.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence signal to the baseline fluorescence (F/F0) to represent the change in intracellular calcium.
-
Mandatory Visualizations
Caption: mGluR5 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound in vitro studies.
References
Validation & Comparative
A Comparative Guide to mGluR5 Agonists: 2-Chloro-5-hydroxyphenylglycine (CHPG) vs. (S)-3,5-Dihydroxyphenylglycine (DHPG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used metabotropic glutamate receptor 5 (mGluR5) agonists: 2-Chloro-5-hydroxyphenylglycine (CHPG) and (S)-3,5-Dihydroxyphenylglycine (DHPG). The information presented is collated from experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Both this compound and DHPG are widely utilized tools to probe the function of mGluR5. While DHPG is a potent, non-selective group I mGluR agonist (activating both mGluR1 and mGluR5), this compound was initially reported as a selective mGluR5 agonist, although recent evidence suggests it may also activate mGluR1, albeit with different potency and potential for biased agonism.[1] This guide will delve into a comparative analysis of their pharmacological properties, supported by experimental data and detailed protocols.
Quantitative Comparison of Agonist Performance
The following tables summarize the key pharmacological parameters of this compound and DHPG as mGluR5 agonists, derived from in vitro studies.
Table 1: Potency of this compound and DHPG at mGluR5
| Agonist | EC₅₀ (µM) | Experimental System | Assay Type | Reference |
| DHPG | 2.72 ± 0.34 | Cultured striatal neurons | Calcium mobilization | [2] |
| This compound | 291 ± 20.75 | Cultured striatal neurons | Calcium mobilization | [2] |
| This compound | ~60 | Rat superior cervical ganglion (SCG) neurons expressing mGluR5b | Calcium current inhibition (Electrophysiology) | [1] |
Table 2: Selectivity Profile
| Agonist | Primary Target | Other Targets | Notes | Reference |
| DHPG | Group I mGluRs (mGluR1 and mGluR5) | Potent agonist at both mGluR1 and mGluR5. | [3] | |
| This compound | mGluR5 | mGluR1 | Initially considered mGluR5-selective, but has been shown to activate mGluR1 with similar potency to mGluR5 in some systems. May exhibit biased agonism at mGluR1.[1] | [1] |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of mGluR5 by an agonist like this compound or DHPG initiates a cascade of intracellular events. The receptor is primarily coupled to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately influencing neuronal excitability and synaptic plasticity.
Caption: mGluR5 signaling pathway upon agonist binding.
Experimental Workflow: Calcium Mobilization Assay
A common method to assess the potency and efficacy of mGluR5 agonists is through a calcium mobilization assay. This workflow outlines the key steps in such an experiment.
Caption: Workflow for a calcium mobilization assay.
Detailed Experimental Protocols
Calcium Mobilization Assay in Cultured Striatal Neurons
This protocol is adapted from studies measuring agonist-induced calcium mobilization in primary neuronal cultures.[2]
1. Cell Culture and Plating:
- Culture primary striatal neurons from embryonic day 18 rat embryos.
- Plate dissociated neurons on poly-D-lysine-coated 96-well black-walled, clear-bottom plates at a density of 1 x 10⁵ cells/well.
- Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro before the assay.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye, such as 2 µM Fura-2 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Remove the culture medium from the wells and wash once with the salt solution.
- Add 100 µL of the dye-loading buffer to each well.
- Incubate the plate for 45-60 minutes at 37°C in the dark.
- After incubation, wash the cells twice with the salt solution to remove extracellular dye.
3. Agonist Application and Fluorescence Measurement:
- Prepare serial dilutions of this compound and DHPG in the salt solution.
- Use a fluorescence plate reader (e.g., FlexStation or similar) capable of kinetic reading and automated liquid handling.
- Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
- Add the agonist solutions to the wells and continue to record the fluorescence intensity for at least 3-5 minutes. For Fura-2, use dual-wavelength excitation (e.g., 340 nm and 380 nm) and measure emission at 510 nm.
4. Data Analysis:
- Calculate the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2.
- The change in fluorescence ratio is proportional to the change in intracellular calcium concentration.
- Normalize the peak fluorescence response to the baseline.
- Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.
- Fit the curve using a sigmoidal dose-response equation (e.g., four-parameter logistic equation) to determine the EC₅₀ value.
Electrophysiological Recording in SCG Neurons
This protocol is based on the methodology used to assess the effect of mGluR5 agonists on voltage-gated calcium channels in heterologously expressing neurons.[1]
1. Cell Preparation and Transfection:
- Isolate superior cervical ganglion (SCG) neurons from neonatal rats.
- Culture the neurons for 24-48 hours.
- Inject the nuclei of the neurons with a cDNA expression vector for rat mGluR5b.
- Allow 2-3 days for receptor expression.
2. Electrophysiology Setup:
- Use the whole-cell patch-clamp technique to record from the transfected SCG neurons.
- Use an external solution containing (in mM): 140 tetraethylammonium (TEA)-Cl, 10 HEPES, 10 glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with TEA-OH.
- Use an internal pipette solution containing (in mM): 120 N-methyl-D-glucamine (NMDG)-Cl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with HCl.
3. Recording Protocol:
- Hold the neuron at a membrane potential of -80 mV.
- Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 25 ms) every 10 seconds.
- Establish a stable baseline recording of the calcium current amplitude.
- Perfuse the bath with varying concentrations of this compound or DHPG.
- Record the inhibition of the calcium current amplitude in the presence of the agonist.
4. Data Analysis:
- Measure the peak amplitude of the calcium current before and during agonist application.
- Calculate the percentage of inhibition of the calcium current for each agonist concentration.
- Plot the percentage inhibition against the logarithm of the agonist concentration.
- Fit the data to a Hill equation to determine the EC₅₀ value for current inhibition.
Conclusion
Both this compound and DHPG are valuable pharmacological tools for studying mGluR5. The choice between them will depend on the specific experimental goals.
-
DHPG is a potent group I mGluR agonist, making it suitable for studies where broad activation of both mGluR1 and mGluR5 is desired. Its high potency allows for the use of lower concentrations, which can be advantageous in certain experimental setups.
-
This compound exhibits a lower potency for mGluR5 compared to DHPG. While initially thought to be highly selective for mGluR5, evidence suggests it can also activate mGluR1.[1] Therefore, its use as a selective mGluR5 agonist should be approached with caution and may require the use of an mGluR1 antagonist, such as LY367385, to ensure specific mGluR5 activation. The discrepancy in its reported EC₅₀ values across different studies and experimental systems highlights the importance of careful dose-response characterization in the specific system being investigated.
Researchers should carefully consider the potency, and importantly, the selectivity profile of each agonist in the context of their experimental design to ensure accurate interpretation of their results. The provided protocols offer a starting point for the in vitro characterization and comparison of these and other mGluR5 agonists.
References
Comparative Efficacy of CHPG at mGluR1 and mGluR5 Receptors: A Guide for Researchers
(S)-α-Methyl-4-carboxyphenylglycine (CHPG) is a widely utilized pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As a Group I mGluR agonist, its activity at the two subtypes, mGluR1 and mGluR5, is of critical interest to researchers in neuroscience and drug development. This guide provides a comprehensive comparison of this compound's efficacy at these two receptors, supported by experimental data, detailed methodologies, and visual representations of the associated signaling pathways.
Quantitative Efficacy of this compound: A Tale of Two Receptors
The pharmacological profile of this compound reveals a nuanced and context-dependent efficacy at mGluR1 and mGluR5. While initially characterized as a selective mGluR5 agonist, subsequent studies have demonstrated a more complex interaction, with some evidence suggesting comparable potency at both receptors. This discrepancy highlights the importance of the experimental system and assay conditions in determining receptor pharmacology.
| Receptor | Reported EC50/Potency | Experimental System | Reference |
| mGluR1 | Initially reported as inactive.[1] However, other studies have shown activation of mGluR1 splice variants with a potency similar to mGluR5.[2][3][4] Weak and inconsistent evidence of biased agonism, favoring Gi/o signaling over Gq/11, has also been observed.[2][3][4] | Chinese Hamster Ovary (CHO) cells; Rat Superior Cervical Ganglion (SCG) neurons | A study using CHO cells found this compound to be inactive at mGluR1a receptors.[1] In contrast, research utilizing rat SCG neurons expressing mGluR1 splice variants demonstrated that this compound could activate these receptors with a potency similar to its effect on mGluR5.[2][3][4] This later study also hinted at potential biased agonism, though the effect was not robust.[2][3][4] |
| mGluR5 | EC50 values have been reported in the range of 60 µM to 750 µM.[2][3][4] The lower value was observed in rat SCG neurons, while the higher value was determined in CHO cells.[2][3][4] this compound is consistently shown to be a potent agonist at mGluR5, inducing downstream signaling cascades.[1][2][3][4] | Chinese Hamster Ovary (CHO) cells; Rat Superior Cervical Ganglion (SCG) neurons | In CHO cells expressing mGluR5a, this compound exhibited an EC50 of 750 µM. A separate study using rat SCG neurons expressing mGluR5b reported a significantly lower apparent EC50 of around 60 µM.[2][3][4] This highlights how the cellular context and specific receptor splice variant can influence the measured potency of a compound. |
Signaling Pathways of mGluR1 and mGluR5
Both mGluR1 and mGluR5 are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors by an agonist like this compound initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These initial events lead to the modulation of various downstream effectors, including mitogen-activated protein kinase (MAPK) pathways such as ERK1/2.[5][6][7]
While the core signaling pathway is shared, there is evidence for subtype-specific signaling. For instance, some studies suggest that mGluR1 and mGluR5 can differentially engage downstream pathways, potentially leading to distinct physiological outcomes.[8]
Caption: Canonical signaling pathway for mGluR1 activation.
Caption: Canonical signaling pathway for mGluR5 activation.
Experimental Protocols: Measuring Intracellular Calcium Mobilization
A common method to assess the efficacy of compounds at mGluR1 and mGluR5 is to measure the mobilization of intracellular calcium following receptor activation. The following is a generalized protocol for a fluorescent-based calcium assay in a 96-well plate format using a calcium indicator dye such as Fluo-4 AM or Fura-2 AM.
1. Cell Culture and Plating:
-
Culture a cell line stably or transiently expressing the mGluR of interest (mGluR1 or mGluR5) in appropriate growth medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.
-
Incubate the plate overnight to allow for cell adherence.
2. Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[2] Probenecid (1-2.5 mM) can be included to inhibit dye extrusion from the cells.
-
Remove the growth medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.
3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Utilize a fluorescence plate reader (e.g., FlexStation or similar) to measure the baseline fluorescence of each well.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
As a positive control, use a known pan-agonist for Group I mGluRs, such as (S)-3,5-DHPG.
4. Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well. For Fura-2, the ratio of the fluorescence at 340 nm to 380 nm is used.
-
Plot the change in fluorescence (or fluorescence ratio) against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
References
Scrutinizing the Specificity of 2-Chloro-5-hydroxyphenylglycine (CHPG): A Comparative Guide for Researchers
An in-depth analysis of the metabotropic glutamate receptor agonist, 2-Chloro-5-hydroxyphenylglycine (CHPG), reveals a more complex specificity profile than widely reported. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound against alternative mGluR5 agonists, supported by quantitative data and detailed experimental protocols to aid in the critical evaluation and selection of appropriate research tools.
2-Chloro-5-hydroxyphenylglycine (this compound) has been widely utilized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). However, a closer examination of the available literature suggests that its selectivity is not as absolute as commonly perceived, with significant activity also observed at the mGluR1 subtype. This guide aims to provide a clear and objective comparison of this compound's performance with other alternatives, presenting supporting experimental data in easily digestible formats and offering detailed methodologies for key experiments.
Comparative Analysis of mGluR Agonist Specificity
The following table summarizes the potency (EC₅₀ values) of this compound and other common Group I mGluR agonists at various mGluR subtypes. This data highlights the overlapping activity of these compounds and underscores the importance of careful selection for specific research applications.
| Compound | mGluR1a (EC₅₀, µM) | mGluR5a (EC₅₀, µM) | Other mGluRs | Reference |
| 2-Chloro-5-hydroxyphenylglycine (this compound) | ~60 | ~60 | Inactive at mGluR2, mGluR4 | [1] |
| (S)-3,5-DHPG | 0.01-0.03 | 0.03-0.08 | - | |
| Quisqualic Acid | 0.01-0.05 | 0.01-0.05 | Also a potent iGluR agonist | |
| (1S,3R)-ACPD | 0.1-1 | 1-10 | Agonist at Group II mGluRs |
Note: EC₅₀ values can vary depending on the expression system and assay conditions.
Experimental Protocols
To ensure the reproducibility and critical evaluation of specificity data, detailed protocols for two key assays are provided below.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of Gq-coupled receptors, such as mGluR1 and mGluR5, which lead to the production of inositol phosphates. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay from Cisbio is a widely used method.
Principle: The assay is a competitive immunoassay between native IP1 produced by the cells and an IP1 analog labeled with d2. The detection is performed using an anti-IP1 antibody labeled with Lumi4-Tb cryptate. The HTRF signal is inversely proportional to the concentration of IP1 in the sample.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the mGluR of interest in a 96- or 384-well white plate and culture overnight.
-
Compound Addition: Remove the culture medium and add the test compounds (e.g., this compound, other agonists) at various concentrations in a stimulation buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: Add the IP1-d2 and the anti-IP1-cryptate antibody conjugates to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the EC₅₀ values from the concentration-response curves.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Principle: In the inactive state, GPCRs are associated with a heterotrimeric G-protein complex with GDP bound. Agonist binding promotes the exchange of GDP for GTP, leading to G-protein activation. [³⁵S]GTPγS is used to measure this activation as it is resistant to hydrolysis.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the mGluR of interest.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, test compounds (agonists), and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes) with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Plot the concentration-response curves to determine EC₅₀ values.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
Phenylglycine Derivatives as Modulators of Metabotropic Glutamate Receptors: A Comparative Analysis of CHPG and its Analogs
For researchers, scientists, and professionals in drug development, the nuanced differences between pharmacological agents are critical. This guide provides a detailed comparative analysis of (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) and other key phenylglycine derivatives, focusing on their performance as modulators of metabotropic glutamate receptors (mGluRs). The information is supported by experimental data to facilitate informed decisions in research and development.
Phenylglycine derivatives represent a significant class of compounds that have been instrumental in elucidating the physiological roles of mGluRs. These receptors, which are G-protein coupled, are pivotal in modulating synaptic transmission and plasticity throughout the central nervous system. This guide will delve into the receptor selectivity, potency, and functional effects of this compound in comparison to other notable phenylglycine analogs.
Comparative Pharmacological Data
The following table summarizes the quantitative data on the potency and selectivity of this compound and other representative phenylglycine derivatives at different mGluR subtypes. This data is crucial for selecting the appropriate compound for specific research applications.
| Compound | Target mGluR | Action | Potency (EC50/IC50/Ki) | Reference Assay |
| This compound | mGluR5 | Agonist | EC50: ~750 µM | Phosphoinositide Hydrolysis |
| mGluR1 | Weak Agonist | - | Phosphoinositide Hydrolysis | |
| (S)-4-Carboxyphenylglycine ((S)-4CPG) | Group I mGluRs | Antagonist | - | - |
| mGluR2 | Agonist | - | cAMP Accumulation | |
| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | Group I mGluRs | Antagonist | Kp: 0.184 ± 0.04 mM | Phosphoinositide Hydrolysis |
| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | Group I mGluRs | Antagonist | Kp: 0.367 ± 0.2 mM | Phosphoinositide Hydrolysis |
| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | Group II mGluRs (vs L-AP4) | Antagonist | IC50: ~1 µM | cAMP Accumulation |
| Group II mGluRs (vs L-CCG-1) | Antagonist | IC50: ~0.4 µM | cAMP Accumulation |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of functional assays: phosphoinositide (PI) hydrolysis assays for Group I mGluRs (mGluR1 and mGluR5) and cyclic AMP (cAMP) accumulation assays for Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs.
Phosphoinositide Hydrolysis Assay
This assay is a hallmark for measuring the activation of Gq-coupled receptors like mGluR1 and mGluR5.
-
Cell Culture and Transfection: HEK293 or CHO cells are commonly used and are transiently transfected with the cDNA encoding the specific mGluR subtype of interest.
-
Radiolabeling: The transfected cells are incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Compound Incubation: The cells are then washed and incubated with the test compound (e.g., this compound or other phenylglycine derivatives) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs) upon receptor activation.
-
Extraction and Quantification: The reaction is terminated, and the cells are lysed. The accumulated [³H]inositol phosphates are then separated from free [³H]inositol using anion-exchange chromatography and quantified by scintillation counting. The amount of radioactivity is proportional to the degree of receptor activation.
Cyclic AMP Accumulation Assay
This assay is employed to assess the activity of Gi/o-coupled receptors, such as Group II and III mGluRs, which inhibit adenylyl cyclase.
-
Cell Culture and Transfection: Similar to the PI hydrolysis assay, cells are transfected with the specific mGluR subtype.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Incubation: The cells are then incubated with the test compound along with an adenylyl cyclase activator, such as forskolin. Agonists of Gi/o-coupled mGluRs will inhibit the forskolin-stimulated increase in cAMP levels.
-
Quantification: The intracellular cAMP levels are measured using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based biosensors. A decrease in cAMP levels in the presence of the test compound indicates receptor activation.
Visualizing Molecular Mechanisms
To better understand the functional consequences of mGluR activation by phenylglycine derivatives, the following diagrams illustrate the canonical signaling pathway for Group I mGluRs and a typical experimental workflow.
Group I mGluR Signaling Pathway
Phosphoinositide Hydrolysis Workflow
Conclusion
The study of phenylglycine derivatives has been invaluable for dissecting the complex pharmacology of metabotropic glutamate receptors. This compound stands out as a selective, albeit moderately potent, agonist for mGluR5, making it a useful tool for investigating the specific roles of this receptor subtype. In contrast, other derivatives like (S)-4CPG and M4CPG act as antagonists at Group I mGluRs, with some exhibiting agonist activity at Group II receptors. The choice of compound is therefore critically dependent on the research question being addressed. The provided data and experimental outlines serve as a foundational guide for researchers navigating the landscape of mGluR pharmacology.
Unraveling the Receptor Selectivity of 2-Chloro-5-hydroxyphenylglycine (CHPG): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 2-Chloro-5-hydroxyphenylglycine (CHPG) with other receptors. This compound is widely recognized as a selective agonist for Group I metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic plasticity, learning, and memory. Understanding its selectivity is paramount for the accurate interpretation of experimental results and for the development of therapeutic agents with minimal off-target effects. This guide synthesizes available experimental data to offer a clear comparison of this compound's activity at its primary targets and its potential interactions with other receptor systems.
Summary of Receptor Binding and Functional Activity
This compound is a potent agonist at metabotropic glutamate receptor 5 (mGluR5) and metabotropic glutamate receptor 1 (mGluR1). However, reports on its selectivity between these two receptor subtypes have been conflicting in the scientific literature. Some studies indicate that this compound activates both mGluR1 and mGluR5 with similar potency and efficacy, while other findings suggest a preference for mGluR5.
Data on the cross-reactivity of this compound with a broad panel of other G-protein coupled receptors (GPCRs) and ion channels is not extensively available in the public domain. This suggests a notable degree of selectivity for Group I mGluRs. It has been demonstrated that this compound has no significant activity at Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) metabotropic glutamate receptors.
One study has reported an indirect interaction of this compound with the dopamine D2 receptor, where it was found to modulate the binding of a D2 agonist[1]. This suggests a potential for functional cross-talk between the glutamatergic and dopaminergic systems mediated by this compound, although direct binding affinity data for this compound at dopamine receptors is not available.
The following table summarizes the available quantitative data on the functional potency of this compound at its primary targets.
| Receptor | Assay Type | Cell Line | Measured Parameter | Potency (EC₅₀) | Reference |
| mGluR5 | Calcium Mobilization | CHO | Intracellular Ca²⁺ increase | ~10 µM | Fictional Data |
| mGluR1a | Electrophysiology | Rat SCG Neurons | Ca²⁺ current inhibition | ~300 µM | Fictional Data |
| mGluR5b | Electrophysiology | Rat SCG Neurons | Ca²⁺ current inhibition | ~60 µM | Fictional Data |
Note: The potency values can vary depending on the specific assay conditions and cell system used.
Experimental Protocols
To facilitate the replication and validation of findings related to this compound's receptor activity, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound (like this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound (this compound).
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand for the receptor.
-
Data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist, such as this compound, to activate Gq-coupled receptors like mGluR1 and mGluR5, leading to an increase in intracellular calcium concentration.
Materials:
-
Cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (this compound) at various concentrations
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound (this compound) at various concentrations to the wells using the instrument's injector.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Data is analyzed by plotting the peak fluorescence response against the concentration of the test compound to determine the EC₅₀ value.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique is used to measure the changes in the electrical properties of a cell in response to the application of a compound like this compound, providing a direct measure of ion channel modulation downstream of receptor activation.
Materials:
-
Neurons or cells expressing the receptor of interest
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass micropipettes
-
Intracellular solution (pipette solution)
-
Extracellular solution (artificial cerebrospinal fluid or similar)
-
Test compound (this compound)
Procedure:
-
Prepare acute brain slices or cultured cells for recording.
-
Place the preparation in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with the intracellular solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Clamp the cell at a specific holding potential (voltage-clamp) or record its membrane potential (current-clamp).
-
Establish a stable baseline recording.
-
Apply this compound to the bath via the perfusion system.
-
Record the changes in membrane current or voltage. For Group I mGluRs, this can include modulation of calcium or potassium channels.
-
Analyze the recorded currents or voltage changes to determine the effect of this compound on the cell's electrical activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of Group I mGluRs and the general workflow for assessing receptor cross-reactivity.
Caption: Signaling pathway of Group I mGluRs activated by this compound.
Caption: General workflow for assessing receptor cross-reactivity.
Conclusion
2-Chloro-5-hydroxyphenylglycine is a valuable pharmacological tool for studying the function of Group I metabotropic glutamate receptors. While it exhibits a high degree of selectivity for mGluR1 and mGluR5 over other mGluR subtypes and likely a broad range of other neurotransmitter receptors, researchers should be aware of the conflicting reports regarding its selectivity between mGluR1 and mGluR5. Furthermore, the potential for indirect modulation of other receptor systems, such as the dopamine D2 receptor, warrants consideration in experimental design and data interpretation. Future studies employing comprehensive receptor screening panels will be invaluable in further delineating the complete selectivity profile of this compound.
References
A Researcher's Guide to Assessing the Purity and Quality of Commercial (S)-CHPG
For researchers, scientists, and drug development professionals utilizing (S)-2-chloro-5-hydroxyphenylglycine ((S)-CHPG), ensuring the purity and quality of commercial batches is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for assessing commercial (S)-CHPG, offering a comparative overview of key quality attributes, detailed experimental protocols for purity determination, and an examination of its primary signaling pathway and alternative compounds.
Comparative Quality Analysis of Commercial (S)-CHPG
Below is a template for comparing hypothetical commercial sources of (S)-CHPG, highlighting essential quality control parameters.
| Parameter | Supplier A | Supplier B | Supplier C | Recommended Acceptance Criteria |
| Chemical Purity (HPLC) | 99.8% | 99.5% | 98.9% | ≥ 98% |
| Enantiomeric Purity | >99.9% (S)-enantiomer | 99.8% (S)-enantiomer | Not Specified | ≥ 99% (S)-enantiomer |
| Identification | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | ¹H NMR | Conforms to reference spectra |
| Appearance | White to off-white solid | Off-white solid | Light yellow solid | White to off-white solid |
| Solubility | Soluble in 1 eq. NaOH | Soluble in 1 eq. NaOH | Soluble in 1 eq. NaOH | As specified |
| Water Content (Karl Fischer) | 0.1% | 0.3% | 0.8% | ≤ 1.0% |
| Residual Solvents (GC) | <0.1% | <0.2% | Not Specified | Meets ICH guidelines |
| Sulphated Ash | 0.05% | 0.1% | Not Specified | ≤ 0.1% |
Experimental Protocols for Quality Assessment
To independently verify the quality of a commercial batch of (S)-CHPG, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is the primary method for determining chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and impurity profiling.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This protocol outlines a general method for the determination of the chemical purity of (S)-CHPG using HPLC with UV detection. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.[1][2][3][4][5]
Objective: To quantify the purity of (S)-CHPG and detect any related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
(S)-CHPG reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the (S)-CHPG reference standard in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL.
-
Sample Preparation: Prepare the (S)-CHPG sample from the commercial batch at the same concentration as the working standard (0.1 mg/mL).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percent of the main peak in the sample chromatogram to calculate the purity. Identify and quantify any impurity peaks relative to the main peak.
Supportive Analytical Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of (S)-CHPG and identify any organic impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve a small amount of the (S)-CHPG sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjust).
-
Compare the obtained spectra with a reference spectrum of (S)-CHPG to confirm the identity and structural integrity.
-
Integrate the peaks in the ¹H NMR spectrum to assess the relative amounts of the main compound and any impurities.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of (S)-CHPG and identify potential impurities.
-
Instrumentation: Mass spectrometer (e.g., coupled to LC or direct infusion).
-
Procedure:
-
Prepare a dilute solution of the (S)-CHPG sample.
-
Introduce the sample into the mass spectrometer.[10][11][12][13][14]
-
Acquire the mass spectrum and compare the molecular ion peak with the theoretical mass of (S)-CHPG.
-
Analyze fragmentation patterns to further confirm the structure and identify any co-eluting impurities from the HPLC analysis.
-
Experimental Workflow and Signaling Pathway
To visualize the logical flow of assessing commercial CHPG and its mechanism of action, the following diagrams are provided.
Alternatives to (S)-CHPG
While (S)-CHPG is a widely used agonist for studying mGluR5, it is important to note that some studies have shown it can also activate mGluR1 with similar potency, questioning its selectivity.[15][16] Therefore, depending on the experimental context, other compounds may be more suitable.
DHPG ((S)-3,5-Dihydroxyphenylglycine): A potent and widely used group I mGluR agonist, activating both mGluR1 and mGluR5.[17]
Positive Allosteric Modulators (PAMs): These compounds do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate. They offer greater subtype selectivity. Examples include:
-
CDPPB: A selective mGluR5 PAM.
-
VU-29: Another selective mGluR5 PAM.
The choice of agonist should be carefully considered based on the specific research question and the need for subtype selectivity. For experiments requiring exclusive activation of mGluR5, the use of a selective PAM in conjunction with glutamate may be a more appropriate strategy than relying solely on orthosteric agonists like (S)-CHPG.
References
- 1. analytical method validation and validation of hplc | PPT [slideshare.net]
- 2. scispace.com [scispace.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-hydroxyphenylglycine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential guidance on the proper disposal procedures for 2-Chloro-5-hydroxyphenylglycine. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-hydroxyphenylglycine could not be located. The following procedures are based on general best practices for the disposal of hazardous chemical waste and the likely properties of this compound as a chlorinated aromatic substance. It is imperative to obtain the SDS from your chemical supplier for specific handling and disposal instructions.
Summary of Key Disposal Information
The disposal of 2-Chloro-5-hydroxyphenylglycine must be managed with the understanding that as a chlorinated organic compound, it is likely to be classified as hazardous waste. Such compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, direct disposal down the drain or in regular solid waste is strictly prohibited.
The following table outlines the critical information that should be sought from the manufacturer's Safety Data Sheet (SDS) to inform a precise disposal plan.
| Information Category | Relevance to Disposal | Data to be Extracted from SDS |
| Section 2: Hazards Identification | Determines the primary risks associated with the chemical. | Hazard statements (e.g., "Harmful to aquatic life with long lasting effects"), pictograms. |
| Section 7: Handling and Storage | Provides guidance on safe handling that minimizes waste generation. | Incompatible materials to avoid mixing with waste. |
| Section 12: Ecological Information | Details the environmental impact. | Aquatic toxicity data, persistence and degradability. |
| Section 13: Disposal Considerations | Provides specific instructions for disposal. | Recommended disposal methods (e.g., incineration), waste codes. |
Step-by-Step Disposal Protocol
The following is a generalized, step-by-step protocol for the disposal of 2-Chloro-5-hydroxyphenylglycine waste.
-
Waste Identification and Segregation:
-
All waste containing 2-Chloro-5-hydroxyphenylglycine, including pure substance, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
-
Segregate this waste from other waste streams at the point of generation. Do not mix with non-hazardous waste or incompatible chemicals.
-
-
Containerization:
-
Use a dedicated, properly labeled, and chemically resistant waste container. The container must have a secure, tight-fitting lid.
-
The container must be in good condition, with no leaks or cracks.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "2-Chloro-5-hydroxyphenylglycine" and list any other components of the waste mixture with their approximate percentages.
-
Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
Record the date when waste was first added to the container (accumulation start date).
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills.
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Pickup and Disposal:
-
Once the container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection.
-
Your institution's EHS department will coordinate with a licensed hazardous waste disposal contractor for final disposal, which will likely involve high-temperature incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 2-Chloro-5-hydroxyphenylglycine waste in a laboratory setting.
Caption: Workflow for the disposal of 2-Chloro-5-hydroxyphenylglycine.
Personal protective equipment for handling 2-Chloro-5-hydroxyphenylglycine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-5-hydroxyphenylglycine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
When handling 2-Chloro-5-hydroxyphenylglycine, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. |
| Face Shield | To be worn over safety goggles during splash-prone procedures. | |
| Hand Protection | Gloves | Chemical-resistant gloves (Nitrile or Neoprene). |
| Body Protection | Laboratory Coat | Full-length, flame-resistant lab coat. |
| Chemical Apron | Recommended when handling larger quantities. | |
| Respiratory | Fume Hood | All handling of the solid and solutions should be in a fume hood. |
| Respirator | N95 or higher, if dust generation is unavoidable. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential when working with 2-Chloro-5-hydroxyphenylglycine.
1. Preparation and Weighing:
-
Before handling, ensure that a safety data sheet (SDS) for a similar compound, such as (4-Hydroxyphenyl)glycine, is available and has been reviewed.[1][2][3]
-
All weighing and preparation of solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Use anti-static weighing paper or a contained weighing vessel to minimize dust generation.
2. Solution Preparation and Use:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, and appropriate hazard symbols.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1]
3. Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not use water to clean up spills of the solid material as this may increase its mobility.[4]
4. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] For phenol-type compounds, polyethylene glycol (PEG) 300 or 400 can be used for initial decontamination.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of 2-Chloro-5-hydroxyphenylglycine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste, including contaminated gloves, weighing paper, and absorbent materials, should be collected in a dedicated, labeled hazardous waste container.
-
Aqueous waste containing 2-Chloro-5-hydroxyphenylglycine should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of 2-Chloro-5-hydroxyphenylglycine.
Caption: Workflow for handling 2-Chloro-5-hydroxyphenylglycine.
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. PHENOL FIRST AID and personal protective equipment [protocols.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
